molecular formula C8H8OS B13256807 2,3-Dihydro-1-benzothiophen-3-ol CAS No. 17347-03-4

2,3-Dihydro-1-benzothiophen-3-ol

Cat. No.: B13256807
CAS No.: 17347-03-4
M. Wt: 152.22 g/mol
InChI Key: GYWNZRQEOZRAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzothiophen-3-ol (CAS 17347-03-4) is a high-value benzothiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and privileged scaffold for the design and synthesis of novel bioactive molecules . The benzothiophene core is a well-known isostere for indoles and other naturally occurring heterocycles, making it a key structure in developing novel pharmacophores . Researchers utilize this and similar structures in various investigative contexts, including the development of compounds with potential anti-inflammatory, antifungal, and anticancer activities . Furthermore, recent research into related tetrahydro-benzothiophene derivatives has identified them as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a prominent drug target for treating autoimmune and inflammatory diseases . The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWNZRQEOZRAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631524
Record name 2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-03-4
Record name 2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydro-1-benzothiophen-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3-Dihydro-1-benzothiophen-3-ol: A Chiral Scaffold for Drug Discovery

Introduction

The benzothiophene core is a privileged heterocyclic scaffold that forms the structural basis of numerous pharmacologically active compounds and approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Within this important class, 2,3-Dihydro-1-benzothiophen-3-ol represents a particularly valuable, yet underexplored, building block.

The presence of a hydroxyl group and a chiral center at the C3 position offers unique opportunities for creating structurally diverse and stereochemically defined molecules. The hydroxyl group serves as a versatile synthetic handle for derivatization and as a potential hydrogen bond donor/acceptor for interactions with biological targets. The inherent chirality is of critical importance in modern drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the structure, synthesis, properties, and potential applications of 2,3-Dihydro-1-benzothiophen-3-ol, positioning it as a key chiral intermediate for the next generation of therapeutics.

Molecular Structure and Stereochemistry

2,3-Dihydro-1-benzothiophen-3-ol is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydrothiophene ring, with a hydroxyl substituent at the 3-position.

  • IUPAC Name: 2,3-dihydro-1-benzothiophen-3-ol

  • Molecular Formula: C₈H₈OS

  • Molecular Weight: 152.22 g/mol



The Criticality of Chirality

The carbon atom at the C3 position is a stereocenter, meaning 2,3-Dihydro-1-benzothiophen-3-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2,3-dihydro-1-benzothiophen-3-ol and (S)-2,3-dihydro-1-benzothiophen-3-ol. When synthesized from an achiral precursor without a chiral influence, the result is a 1:1 mixture of these enantiomers, known as a racemate or racemic mixture.

In the context of drug development, the evaluation of single enantiomers is paramount. Biological systems, such as enzymes and receptors, are chiral environments that often interact differently with each enantiomer. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for undesirable side effects (the distomer).[5] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is a mandatory step in the development of chiral drug candidates.

Synthesis and Chiral Resolution

A reliable and scalable synthesis of 2,3-Dihydro-1-benzothiophen-3-ol is achieved via the reduction of its corresponding ketone, 1-benzothiophen-3(2H)-one. The subsequent separation of the resulting racemic alcohol into its constituent enantiomers is a critical purification step.

Proposed Synthetic Workflow

The recommended two-step process involves the initial synthesis of the ketone precursor followed by its stereoselective or non-stereoselective reduction.

Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction to Target Alcohol start Commercially Available Starting Materials ketone 1-Benzothiophen-3(2H)-one (Precursor) start->ketone Cyclization/ Functionalization alcohol Racemic 2,3-Dihydro-1-benzothiophen-3-ol ketone->alcohol Reduction Reaction reagent Reducing Agent (e.g., NaBH₄) reagent->alcohol

Caption: Synthetic workflow for racemic 2,3-Dihydro-1-benzothiophen-3-ol.

Experimental Protocol: Reduction of 1-Benzothiophen-3(2H)-one

This protocol describes a standard laboratory-scale reduction. The causality behind this choice lies in its operational simplicity, high yield, and the mild nature of sodium borohydride, which selectively reduces the ketone without affecting the aromatic ring or the thioether.

  • Dissolution: Dissolve 1-benzothiophen-3(2H)-one (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Add deionized water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude racemic 2,3-Dihydro-1-benzothiophen-3-ol.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Chiral Resolution Protocol

Separating the racemic mixture into pure enantiomers is essential for pharmacological testing. Supercritical Fluid Chromatography (SFC) is often the method of choice due to its speed, efficiency, and reduced solvent consumption compared to traditional HPLC.[6]

  • Column and Mobile Phase Selection: Utilize a chiral stationary phase (CSP), typically a polysaccharide-based column such as Daicel's CHIRALPAK® or CHIRALCEL® series. The mobile phase in SFC is typically supercritical CO₂ modified with a small percentage of an alcohol co-solvent (e.g., methanol or ethanol).

  • Method Development: Perform initial screening with a gradient of co-solvent to determine the optimal isocratic conditions for baseline separation of the two enantiomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative SFC system. Dissolve the racemic mixture in a minimal amount of a suitable solvent and inject it onto the column.

  • Fraction Collection: Collect the separated enantiomer fractions based on the UV detector signal.

  • Analysis: Analyze the collected fractions for enantiomeric purity (enantiomeric excess, % ee) using the analytical SFC method. Combine the pure fractions for each enantiomer and remove the solvent to yield the isolated (R) and (S) enantiomers.

Chiral_Separation_Workflow cluster_products Isolated Enantiomers racemate Racemic Mixture of 2,3-Dihydro-1-benzothiophen-3-ol sfc Preparative Chiral SFC System (e.g., CHIRALPAK® IA-3) racemate->sfc Injection enantiomer_r (R)-Enantiomer (>99% ee) sfc->enantiomer_r Fraction 1 enantiomer_s (S)-Enantiomer (>99% ee) sfc->enantiomer_s Fraction 2 analysis Analytical Chiral SFC (Purity Check, % ee) enantiomer_r->analysis enantiomer_s->analysis

Caption: Workflow for the chiral resolution of enantiomers via SFC.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2,3-Dihydro-1-benzothiophen-3-ol is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₈H₈OS-
Molecular Weight 152.22 g/mol -
Appearance Expected to be an off-white to pale yellow solid or oil.Analogy
CAS Number 90374-29-9 (unspecified stereochemistry)Inferred
XLogP3 ~1.5 - 2.0Prediction
Hydrogen Bond Donors 1 (the -OH group)Structure
Hydrogen Bond Acceptors 1 (the oxygen atom)Structure
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show distinct signals for the aromatic protons, the diastereotopic protons at C2, the proton at the chiral C3 center, and the hydroxyl proton.

    • δ 7.2-7.6 (m, 4H, Ar-H)

    • δ 5.2-5.4 (dd, 1H, H-C3)

    • δ 3.4-3.6 (m, 2H, H₂-C2)

    • δ 2.0-3.0 (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 130-140 (Ar-C, quaternary)

    • δ 120-130 (Ar-C, CH)

    • δ ~70 (C3-OH)

    • δ ~40 (C2)

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): m/z = 152

    • Key Fragments: Loss of H₂O (m/z = 134), loss of CHOH (m/z=121), and fragments corresponding to the benzothiophene cation.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3400-3200 cm⁻¹ (broad, O-H stretch)

    • ~3100-3000 cm⁻¹ (aromatic C-H stretch)

    • ~2950-2850 cm⁻¹ (aliphatic C-H stretch)

    • ~1600, 1450 cm⁻¹ (aromatic C=C stretch)

    • ~1100-1000 cm⁻¹ (C-O stretch)

    • ~750 cm⁻¹ (C-S stretch)

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2,3-Dihydro-1-benzothiophen-3-ol stems from the reactivity of its secondary alcohol and thioether functional groups. These sites provide handles for extensive derivatization, enabling thorough Structure-Activity Relationship (SAR) studies.

  • Reactions of the Hydroxyl Group:

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC or EDC coupling) to form esters.

    • Etherification: Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide) to form ethers.

    • Oxidation: Treatment with mild oxidizing agents (e.g., PCC) or stronger ones (e.g., Swern or Dess-Martin oxidation) will regenerate the parent ketone, 1-benzothiophen-3(2H)-one.

  • Reactions of the Thioether Group:

    • Oxidation: The sulfur atom can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA or H₂O₂ typically yields the corresponding sulfoxide. Using an excess of the oxidant leads to the sulfone (2,3-dihydro-1-benzothiophen-3-ol 1,1-dioxide).[7] Such oxidation can significantly alter the molecule's polarity, geometry, and hydrogen bonding capacity, which are key modulators of biological activity.

Reactivity_Map main 2,3-Dihydro-1-benzothiophen-3-ol ester Ester Derivative main->ester Acylation (RCOCl) ether Ether Derivative main->ether Alkylation (NaH, R-X) ketone 1-Benzothiophen-3(2H)-one main->ketone Oxidation ([O]) sulfoxide Sulfoxide Derivative main->sulfoxide Oxidation (1 eq. m-CPBA) sulfone Sulfone Derivative sulfoxide->sulfone Oxidation (xs m-CPBA)

Caption: Key reaction pathways for derivatizing the core scaffold.

Applications in Medicinal Chemistry and Drug Discovery

The benzothiophene scaffold is a cornerstone in medicinal chemistry.[3][4] The introduction of a chiral hydroxyl group at the C3 position makes 2,3-Dihydro-1-benzothiophen-3-ol a highly attractive starting point for developing new chemical entities.

  • Chiral Building Block: As a resolved enantiomer, it serves as a chiral pool starting material, allowing for the synthesis of stereochemically pure final compounds. This avoids the need for costly chiral separations at later stages and simplifies preclinical development.[8]

  • Scaffold for Library Synthesis: The versatile handles on the molecule allow for its use in combinatorial chemistry and library synthesis to rapidly generate a multitude of analogs for high-throughput screening.

  • Bioisosteric Replacement: The dihydro-benzothiophene motif can act as a bioisostere for other bicyclic systems like indane or dihydro-benzofuran, offering a way to modulate physicochemical properties like lipophilicity and metabolic stability while maintaining a similar three-dimensional shape for receptor binding.

  • Potential Therapeutic Areas: Given the broad bioactivity of benzothiophenes, derivatives of this scaffold could be explored for applications as:

    • Anticancer agents[4]

    • Antimicrobial and antifungal agents[1]

    • Anti-inflammatory drugs[3]

    • CNS-active agents

    • Modulators of nuclear receptors[9]

Conclusion

2,3-Dihydro-1-benzothiophen-3-ol is a potent and versatile chiral building block with significant, yet largely untapped, potential in the fields of drug discovery and materials science. Its straightforward synthesis from the corresponding ketone, combined with well-established protocols for chiral resolution, makes it an accessible intermediate for research and development. The dual reactivity of its hydroxyl and thioether functionalities provides a rich platform for chemical diversification. For scientists and researchers aiming to develop novel, stereochemically defined therapeutics, 2,3-Dihydro-1-benzothiophen-3-ol offers a compelling and strategically valuable starting point.

References

  • [Modular synthesis of unsymmetrical[10]benzothieno[3,2-b][10]benzothiophene molecular semiconductors for organic transistors.]([Link])

  • 10]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens.

  • [Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties.]([Link])

  • [Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation.]([Link])

  • [Reactivity of[10]Benzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions.]([Link])

  • [Modular synthesis of unsymmetrical[10]benzothieno[3,2-b][10]benzothiophene molecular semiconductors for organic transistors.]([Link])

Sources

An In-depth Technical Guide to the Solubility Profile of 2,3-dihydro-1-benzothiophen-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2,3-dihydro-1-benzothiophen-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document emphasizes the theoretical principles governing its solubility in organic solvents, based on its structural and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, enabling researchers to generate reliable and reproducible data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals, providing both the conceptual framework and practical tools necessary to understand and manipulate the solubility of 2,3-dihydro-1-benzothiophen-3-ol and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability. It directly influences key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). A compound with poor solubility can face significant hurdles in formulation development, leading to low bioavailability and, consequently, diminished therapeutic effect. Understanding and characterizing the solubility profile of a molecule like 2,3-dihydro-1-benzothiophen-3-ol is, therefore, a non-negotiable step in its journey from a laboratory curiosity to a potential therapeutic agent. Phase solubility analysis is a fundamental technique used to determine the purity of a compound and to assess its solubility characteristics in various solvents.[1]

The molecule at the heart of this guide, 2,3-dihydro-1-benzothiophen-3-ol, possesses a unique combination of a bicyclic benzothiophene core and a hydroxyl group. This structure imparts a balance of lipophilic and hydrophilic character, suggesting a nuanced solubility profile across a range of organic solvents. This guide will dissect the theoretical underpinnings of this behavior and provide the practical means to quantify it.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For 2,3-dihydro-1-benzothiophen-3-ol, we can anticipate its solubility based on the following structural features:

  • The Benzothiophene Core: The fused benzene and thiophene rings create a relatively large, aromatic, and nonpolar surface area. This region of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking interactions. Therefore, we can predict good solubility in solvents like toluene, benzene, and chlorinated hydrocarbons.

  • The Hydroxyl Group (-OH): The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar protic and aprotic solvents. Solvents such as alcohols (e.g., ethanol, methanol) and those containing carbonyl groups (e.g., acetone, ethyl acetate) are expected to be effective at solvating this part of the molecule.

  • The Dihydro Thiophene Ring: The partially saturated five-membered ring reduces the overall aromaticity compared to benzothiophene, slightly increasing its flexibility and potentially influencing its crystal lattice energy.

Predictive Summary: Based on this analysis, 2,3-dihydro-1-benzothiophen-3-ol is expected to exhibit a broad solubility profile, with the highest solubility likely in moderately polar, aprotic solvents that can accommodate both the nonpolar aromatic system and the polar hydroxyl group. Its solubility in highly nonpolar solvents like hexanes may be limited due to the polar hydroxyl group, while its solubility in highly polar protic solvents like water is also expected to be low due to the large nonpolar core.

Physicochemical Properties of 2,3-dihydro-1-benzothiophen-3-ol

While extensive experimental data is not available, we can infer some key properties that will influence solubility:

PropertyEstimated Value/CharacteristicImpact on Solubility
Molecular Weight 152.21 g/mol [3]A relatively low molecular weight generally favors solubility.
Polarity Amphiphilic (possessing both polar and nonpolar regions)Broad solubility in a range of solvents.
Hydrogen Bonding Donor and Acceptor[3]Enhanced solubility in protic and polar aprotic solvents.
Melting Point Not readily available, but the parent compound 2,3-dihydrobenzo[b]thiophene has a low melting point. The hydroxyl group will increase this.A higher melting point can indicate stronger crystal lattice energy, which must be overcome by the solvent, potentially leading to lower solubility.
LogP 1.8257[3]A positive LogP value indicates a preference for a nonpolar environment over a polar one, suggesting better solubility in organic solvents than in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public database for the solubility of 2,3-dihydro-1-benzothiophen-3-ol, experimental determination is paramount. The following is a robust, self-validating protocol for determining the equilibrium solubility of the compound in various organic solvents.

Materials and Equipment
  • 2,3-dihydro-1-benzothiophen-3-ol (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of equilibrium solubility.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification A Prepare saturated stock solutions of the compound in each solvent B Equilibrate at a constant temperature with agitation for 24-48 hours A->B Incubation C Centrifuge to pellet undissolved solid B->C Post-equilibration D Filter the supernatant through a 0.22 µm syringe filter C->D Clarification F Analyze the filtered supernatant by HPLC D->F Injection E Prepare a calibration curve with known concentrations G Determine the concentration from the calibration curve E->G Standardization F->G Quantification

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 2,3-dihydro-1-benzothiophen-3-ol (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately pipette a known volume of each organic solvent (e.g., 1 mL) into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter appropriate for the organic solvent to remove any remaining particulates.

  • Quantification via HPLC:

    • Method Development: Develop a suitable HPLC method for the quantification of 2,3-dihydro-1-benzothiophen-3-ol. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 2,3-dihydro-1-benzothiophen-3-ol in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Interpreting the Solubility Data: A Logical Framework

The experimentally determined solubility data can be rationalized by considering the interplay of solute and solvent properties.

G cluster_solute 2,3-dihydro-1-benzothiophen-3-ol Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute_Polarity Amphiphilic Nature Solubility Solubility (mg/mL or M) Solute_Polarity->Solubility Interaction Solute_H_Bond H-Bonding Capability Solute_H_Bond->Solubility Interaction Solvent_Polarity Polarity Solvent_Polarity->Solubility Interaction Solvent_H_Bond H-Bonding (Protic/Aprotic) Solvent_H_Bond->Solubility Interaction

Caption: Factors Influencing the Solubility of 2,3-dihydro-1-benzothiophen-3-ol.

A high solubility value will be observed when the intermolecular forces between the solute and solvent molecules are stronger than the solute-solute and solvent-solvent interactions. For instance, a high solubility in ethanol would be attributed to the ability of ethanol to engage in hydrogen bonding with the hydroxyl group of the solute while also interacting with the nonpolar benzothiophene core via its ethyl group. Conversely, poor solubility in a nonpolar solvent like heptane would be due to the solvent's inability to effectively solvate the polar hydroxyl group.

Conclusion

References

  • Vertex AI Search. (2025, July 31). Phase-solubility techniques: Significance and symbolism.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Slideshare. Phase solubility analysis and pH solubility profile.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2020, June 29).
  • Scribd.
  • Bentz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Jadhav P.B. & Pandey P.S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.
  • ResearchGate. (2025, August 7). Phase Solubility Analysis.
  • ACS Publications. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[4]Benzothieno[3,2‑b][4]benzothiophenes - PMC.

  • Sigma-Aldrich. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one.
  • Cheméo. Chemical Properties of Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6).
  • RSC Publishing. Synthesis of 2,3-dihydro-1H-[4]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens - Journal of the Chemical Society C.

  • ACS Publications. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt | Journal of Medicinal Chemistry.
  • EPA. (2025, October 15). 2,3-dihydro-1h-benzo[de]isoquinoline Properties.
  • Solubility of Things. Benzothiophene.
  • International Journal of Pharmaceutical Sciences and Research. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
  • PMC. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies.
  • ChemScene. 17347-03-4 | 2,3-Dihydrobenzo[b]thiophen-3-ol.
  • Block, E. The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)
  • ResearchGate. (2025, August 8). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling.
  • Physical Chemistry Research. (2023, November 19).
  • Semantic Scholar. (2023, May 12).
  • PubChem. 1,3-Dihydro-2-benzothiophene | C8H8S | CID 137608.

Sources

The Thermodynamic Stability of Dihydrobenzothiophene (DHBT) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of dihydrobenzothiophene (DHBT) derivatives, focusing on the competition between aromatization and S-oxidation.

Executive Summary

For medicinal chemists and materials scientists, 2,3-dihydrobenzo[b]thiophene (DHBT) represents a deceptive structural scaffold. While it offers distinct conformational flexibility and sp³ character desirable for target engagement (increasing "escape from flatland"), it sits on a thermodynamic cliff . The driving force to restore the full aromaticity of the thiophene ring (converting to benzothiophene, BT) is the primary stability liability, compounded by the susceptibility of the sulfur atom to electrophilic oxidation.

This guide analyzes the thermodynamic landscape of DHBTs, delineates the specific degradation pathways that researchers must monitor, and provides validated protocols for assessing and improving the stability of these cores during lead optimization.

Part 1: Structural Fundamentals & The Thermodynamic Landscape

To understand the instability of DHBT, one must quantify the energy gap between the dihydro- scaffold and its oxidized analogs.

The Aromatization Driving Force

The conversion of 2,3-dihydrobenzothiophene to benzothiophene is an oxidative dehydrogenation process.

  • DHBT Structure: The heterocycle is non-aromatic. The C2 and C3 carbons are sp³ hybridized, forcing the ring into a puckered conformation (C2-envelope).

  • BT Structure: Planar, fully conjugated 10

    
    -electron system.
    
  • Thermodynamic Delta: The resonance energy of the thiophene ring in benzothiophene is approximately 25–29 kcal/mol . This substantial energy gain acts as a thermodynamic sink, meaning any radical abstraction of hydrogen at C2 or C3 will rapidly cascade toward the aromatic benzothiophene product.

The Sulfur "Softness" Liability

Unlike dihydrobenzofuran (oxygen analog), the sulfur atom in DHBT is a "soft" nucleophile with high-energy lone pairs (HOMO). This makes it highly susceptible to:

  • Single Electron Transfer (SET): Initiation of radical cation species.

  • Electrophilic Attack: Rapid S-oxidation to sulfoxides and sulfones.

Key Insight: In biological systems (e.g., interaction with CYP450), the DHBT core often acts as a "pro-aromatic" substrate. Metabolic enzymes will readily desaturate the 2,3-bond or oxidize the sulfur, altering the drug's pharmacophore and potentially creating reactive arene oxide intermediates.

Part 2: Key Degradation Pathways (The Stability Challenge)

The degradation of DHBT derivatives follows a bifurcated path dependent on environmental conditions (oxidative stress vs. radical initiation).

Pathway A: Oxidative Dehydrogenation (Aromatization)

This is the dominant pathway in the presence of radical initiators or high-valent metal catalysts (e.g., trace metals in formulation).

  • Mechanism: Hydrogen atom abstraction (HAT) at the benzylic C3 position is the rate-limiting step, forming a benzylic radical. Rapid loss of a second hydrogen from C2 establishes the C2=C3 double bond.

  • Consequence: Loss of chirality (if C2/C3 were substituted) and flattening of the molecule, potentially destroying binding affinity.

Pathway B: S-Oxidation (Sulfoxide/Sulfone Formation)
  • Mechanism: Direct electrophilic attack by peroxides or metabolic oxygen transfer agents on the sulfur lone pair.

  • Kinetics: The rate of S-oxidation for DHBT is generally faster than for Benzothiophene because the lone pair in DHBT is not delocalized into an aromatic system.

  • Product: The resulting DHBT-1-oxide (sulfoxide) introduces a new chiral center at sulfur, creating diastereomers if the carbon scaffold is substituted. This complicates analytical profiling and toxicity studies.

Visualization of Degradation Pathways

DHBT_Degradation cluster_sink Thermodynamic Sink DHBT Dihydrobenzothiophene (DHBT) [Non-Planar, sp3] Radical C3-Benzylic Radical (Intermediate) DHBT->Radical H-Abstraction (C3) Sulfoxide DHBT-1-Oxide (Sulfoxide) [New Chiral Center] DHBT->Sulfoxide [O] (Electrophilic) BT Benzothiophene (BT) [Planar, Aromatic] Radical->BT -H• (Aromatization) Sulfone DHBT-1,1-Dioxide (Sulfone) Sulfoxide->Sulfone [O] (Further Oxid.)

Figure 1: The bifurcated degradation landscape of DHBT. The red path represents the thermodynamically driven aromatization; the green path represents kinetic S-oxidation.

Part 3: Substituent Effects on Stability

Modifying the DHBT core can significantly alter its resistance to these pathways.

Substituent PositionModificationEffect on StabilityMechanism
C3 (Benzylic) Gem-dimethylation High Stabilization Blocks benzylic H-abstraction; prevents aromatization physically (Thorpe-Ingold effect).
C3 Electron-Withdrawing Group (EWG) Moderate Stabilization Destabilizes the transition state for benzylic radical formation.
Sulfur Oxidation to Sulfone High Stabilization The sulfone (SO₂) is electron-poor and resists further oxidative attack; however, it alters polarity/solubility.
C2 Bulky Alkyl Group Kinetic Stabilization Steric hindrance protects the C2-H from abstraction, slowing the second step of aromatization.

Part 4: Experimental Protocols for Stability Assessment

Do not rely on standard stability screens alone. DHBTs require specific stress tests to reveal their "pro-aromatic" tendency.

Protocol A: Accelerated Aromatization Screen (Radical Susceptibility)

Purpose: To determine the liability of the scaffold to convert to benzothiophene under oxidative stress.

  • Reagents: AIBN (2,2'-azobisisobutyronitrile) as radical initiator; CCl₄ or Benzene-d6 (solvent).

  • Procedure:

    • Dissolve DHBT derivative (10 mM) in degassed solvent.

    • Add 0.1 eq of AIBN.

    • Heat to 60°C under N₂ atmosphere.

    • Monitoring: Analyze aliquots by ¹H-NMR every 2 hours.

  • Endpoint: Monitor the disappearance of the C2/C3 methylene signals (multiplets ~3.0–4.0 ppm) and the appearance of aromatic protons (singlets/doublets >7.0 ppm).

  • Success Criteria: <5% conversion to BT after 24 hours indicates robust resistance to radical aromatization.

Protocol B: Peroxide Challenge (S-Oxidation Susceptibility)

Purpose: To assess the nucleophilicity of the sulfur atom.

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂.

  • Procedure:

    • Dissolve derivative in CH₂Cl₂ at 0°C.

    • Add 1.0 eq of m-CPBA.

    • Quench aliquots at 5, 15, 30, and 60 minutes with aqueous Na₂S₂O₃.

  • Analysis: HPLC-MS.

  • Interpretation: Rapid conversion (<5 min) to sulfoxide suggests the sulfur is too electron-rich and may require electron-withdrawing substituents on the benzene ring (e.g., F, Cl at C5/C6) to decrease HOMO energy.

Computational Prediction Workflow (DFT)

Before synthesis, screen candidates using Density Functional Theory.

  • Software: Gaussian / ORCA.

  • Method: B3LYP/6-31G(d,p) or M06-2X (better for thermodynamics).

  • Calculation:

    • Calculate Bond Dissociation Energy (BDE) for C3-H. Lower BDE (<85 kcal/mol) correlates with rapid metabolic aromatization.

    • Calculate HOMO energy . Higher HOMO correlates with rapid S-oxidation.

Part 5: Case Studies & Applications

Case Study: Zileuton & Related Metabolites

While Zileuton itself is a benzothiophene, its development highlighted the metabolic interconversion between dihydro- and aromatic forms.

  • Observation: In metabolic studies of benzothiophene drugs, the dihydrodiol metabolites are often observed. These are formed via arene oxide intermediates (epoxidation of the 2,3-double bond).

  • Relevance: If your drug is a DHBT, it is essentially a "pre-reduced" metabolite. It avoids the arene oxide toxicity pathway unless it first aromatizes in vivo.

  • Strategy: To maintain the DHBT pharmacophore safely, medicinal chemists often introduce fluorine at the C3 position. This increases the C-H bond strength (preventing aromatization) and blocks metabolic hydroxylation.

Case Study: Material Science (Organic Semiconductors)

In the synthesis of BTBT (benzothienobenzothiophene) semiconductors, DHBT derivatives are often intermediates.

  • Issue: Incomplete dehydrogenation during synthesis leads to "kinks" in the crystal packing due to the non-planar DHBT impurities.

  • Solution: High-temperature aromatization using sulfur or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is required to drive the reaction to the thermodynamic sink (fully aromatic), ensuring high charge carrier mobility.

References

  • NIST Standard Reference Data. "The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene." Journal of Chemical Thermodynamics, 2021.[1] Link

  • Evans, C. et al. "In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety."[2] Chemico-Biological Interactions, 2005. Link

  • Murata, S. et al. "Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives." Journal of the Japan Petroleum Institute, 2023.[3] Link

  • Méndez-Albores, A. et al. "Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene." ChemRxiv, 2021. Link

  • Glicksberg, L. et al. "Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples." Forensic Toxicology, 2024. Link

Sources

The Strategic Integration of Sulfur-Containing Bicyclic Alcohols in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing bicyclic alcohols (SCBAs) represent a privileged, yet historically underexplored, chemical space in modern medicinal chemistry. By combining the rigid, high-Fsp³ character of a bicyclic framework with the unique polarizability of a sulfur heteroatom and the directional hydrogen-bonding capacity of a hydroxyl group, these scaffolds offer distinct advantages in modulating pharmacokinetics (PK) and target engagement. This technical whitepaper synthesizes current methodologies for constructing SCBAs, evaluates their physicochemical profiles, and provides field-proven, self-validating experimental protocols for their application in structure-based drug design (SBDD).

Structural Rationale & Physicochemical Profiling

The incorporation of sulfur into bicyclic systems (e.g., thiabicyclo[3.2.1]octanes) fundamentally alters the molecule's electronic distribution, lipophilicity, and 3D conformation compared to oxygen (oxa-) or carbon (carba-) analogs. Sulfur possesses a larger van der Waals radius and lower electronegativity than oxygen, allowing for unique non-covalent interactions—such as chalcogen bonding and sulfur-aromatic (π) interactions—which are frequently overlooked in empirical screening approaches but are critical in SBDD[1].

Furthermore, the presence of a secondary or tertiary alcohol on the rigid bicyclic core provides a highly directional hydrogen-bond donor and acceptor. This is essential for anchoring the molecule within complex protein binding pockets, such as those found in glycosidases, where SCBAs act as transition-state mimics (e.g., polycyclitols and carbasugar hybrids)[2].

Quantitative Data: Physicochemical Comparison

To understand the strategic advantage of SCBAs, we must analyze how the heteroatom substitution impacts core drug-like metrics. The table below summarizes the theoretical physicochemical shifts when transitioning from a standard carbocycle to an SCBA.

Table 1: Comparative Physicochemical Profiling of Bicyclic Scaffolds

PropertyCarbocycle (Bicyclo[3.2.1]octan-3-ol)Oxabicycle (Oxabicyclo[3.2.1]octan-3-ol)Thiabicycle (Thiabicyclo[3.2.1]octan-3-ol)
Core Heteroatom None (-CH₂-)Oxygen (-O-)Sulfur (-S-)
ClogP (Estimated) ~2.1~0.8~1.5
Topological Polar Surface Area (TPSA) 20.2 Ų29.4 Ų45.5 Ų
H-Bond Donors 111
H-Bond Acceptors 122
Primary Metabolic Liability High (CYP-mediated hydroxylation)Medium (O-dealkylation)Medium (S-oxidation to sulfoxide/sulfone)

Causality Insight: The sulfur atom provides a "Goldilocks" lipophilicity (ClogP ~1.5) that bridges the highly lipophilic carbocycle and the highly polar oxabicycle. Additionally, the metabolic S-oxidation of SCBAs can be strategically leveraged to design prodrugs or to fine-tune the molecule's residence time in vivo.

Advanced Synthetic Methodologies

The synthesis of SCBAs has historically been challenged by the poor nucleophilicity of complex thiols, their overwhelming aroma, and the propensity for sulfur to poison transition-metal catalysts[3]. However, recent advancements have established robust, self-validating protocols for their construction.

Tetrathiomolybdate-Mediated Tandem Reactions

Ammonium tetrathiomolybdate ([(NH₄)₂MoS₄]) has emerged as a superior reagent for the synthesis of sulfur-containing bicyclic systems. Traditional sulfurizing agents (e.g., Lawesson's reagent) require harsh conditions that can inadvertently dehydrate or react with unprotected alcohols. In contrast, tetrathiomolybdate facilitates a mild, tandem sulfur transfer-reduction-Michael addition[4]. The causality behind this choice is driven by the induced internal redox reactions associated with the MoS₄²⁻ anion, which allows for the direct conversion of acyclic di-electrophiles (e.g., halogenated enones) into the rigid thiabicyclic core without requiring intermediate thiol isolation[4][5].

G A Acyclic Precursor (Halogenated Enone) C Sulfur Transfer & Reduction A->C B Tetrathiomolybdate [(NH4)2MoS4] B->C Sulfur Source D Intramolecular Michael Addition C->D Reactive Intermediate E Thiabicyclic Core Formation D->E Cyclization F SCBA Scaffold (Final Product) E->F Purification

Workflow of Tetrathiomolybdate-Mediated Synthesis of SCBAs.

Burgess Reagent-Mediated Cyclodehydration

For the synthesis of specific stereoisomers, precursor δ-diols can be subjected to cyclodehydration. Traditional acid-catalyzed dehydration often yields complex, inseparable diastereomeric mixtures. Employing the Burgess reagent under controlled acidic conditions allows for stereospecific cyclodehydration[6]. The mechanism involves the activation of the alcohol as a sulfamate ester derivative, which undergoes a controlled intramolecular displacement by the sulfur heteroatom, preserving the stereocenter of the remaining alcohol[6].

Molecular Docking & Target Engagement (SBDD)

In rational drug design, the SCBA scaffold is highly valuable. Molecular docking studies reveal that the sulfur atom can engage in specific sulfur-cation or sulfur-π interactions within the protein active site[1]. For instance, in the development of novel glycosidase inhibitors (polycyclitols and carbasugar hybrids), the substitution of oxygen for sulfur in the ring system alters the transition state mimicry, enhancing binding affinity and selectivity[2]. The hydroxyl group acts as the primary pharmacophore, directing the orientation of the rigid bicyclic system to maximize these secondary sulfur interactions.

G A SCBA Library Generation B Molecular Docking (SBDD) A->B C Chalcogen Bonding Analysis B->C D H-Bonding Network (Hydroxyl Group) B->D E Lead Optimization C->E Affinity Boost D->E Target Anchoring F In Vitro Validation (e.g., Glycosidase Inhibition) E->F

Structure-Based Drug Design Pathway for SCBA Optimization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Synthesis of Thiabicyclo[3.2.1]octan-3-ol via Tetrathiomolybdate Tandem Reaction

Objective: Construct the sulfur-containing bicyclic core via a tandem sulfur transfer-reduction-Michael addition[4]. Causality & Choice: [(NH₄)₂MoS₄] is selected because it acts as a neutral, mild sulfur transfer agent that induces internal redox reactions, avoiding the harsh conditions of traditional sulfurization that degrade unprotected alcohols[4][5].

  • Preparation: Dissolve the acyclic halogenated enone precursor (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

  • Reagent Addition: Add [(NH₄)₂MoS₄] (1.2 equiv) portion-wise at room temperature.

    • Self-Validation (Visual): The solution will transition from deep red to a dark brown suspension, indicating the initiation of the sulfur transfer.

  • Tandem Reaction: Stir the mixture at 25°C for 24 hours. The MoS₄²⁻ facilitates the displacement of the halide, followed by reduction and spontaneous intramolecular Michael addition to close the bicyclic ring[4].

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the precursor mass and the appearance of the [M+H]⁺ corresponding to the thiabicyclic core validates the cyclization.

  • Workup: Filter the mixture through a short pad of Celite to remove insoluble molybdenum byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure sulfur-containing bicyclic alcohol.

Protocol B: Burgess Reagent Cyclodehydration of Sulfur-Containing δ-Diols

Objective: Achieve regioselective and stereospecific cyclodehydration of sulfur-containing δ-diols. Causality & Choice: Standard acid-catalyzed dehydration yields inseparable diastereomeric mixtures. The Burgess reagent provides a controlled activation of the alcohol as a sulfamate ester, allowing stereospecific intramolecular displacement[6].

  • Preparation: Dissolve the sulfur-containing δ-diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Activation: Add the Burgess reagent (1.5 equiv) dropwise. Maintain the temperature at 0°C for 30 minutes, then warm to room temperature.

  • Cyclodehydration: Stir for an additional 2-4 hours.

    • Self-Validation (TLC): The formation of the sulfamate ester intermediate can be tracked via TLC (shift to lower Rf). Subsequent cyclization restores polarity as the leaving group is expelled.

  • Acidic Quench: Carefully quench the reaction with 1M HCl to ensure complete decomposition of excess Burgess reagent and to protonate the resulting SCBA[6].

  • Extraction & Purification: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to isolate the specific SCBA stereoisomer.

References

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. Source: chemrxiv.org.
  • Chemistry of Tetrathiomolybdate: Applications in Organic Synthesis - Who we serve. Source: thieme-connect.com.
  • (NH4)AgMoS4: Synthesis, Structure and Catalytic Activity - ResearchGate. Source: researchgate.net.
  • Molecular Docking: Metamorphosis in Drug Discovery - ResearchGate. Source: researchgate.net.
  • Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC - NIH. Source: nih.gov.
  • Polycyclitols — Novel conduritol and carbasugar hybrids as new glycosidase inhibitors. Source: cdnsciencepub.com.

Sources

conformational analysis of 2,3-dihydro-1-benzothiophen-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2,3-Dihydro-1-Benzothiophen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1-benzothiophen scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials. The conformational landscape of its derivatives, particularly those with stereogenic centers such as 2,3-dihydro-1-benzothiophen-3-ol, dictates their steric and electronic properties, which in turn governs their interaction with biological targets and their performance in material applications. This guide provides a comprehensive, in-depth exploration of the methodologies used to elucidate the conformational preferences of 2,3-dihydro-1-benzothiophen-3-ol. By integrating advanced spectroscopic techniques, single-crystal X-ray crystallography, and robust computational chemistry workflows, we present a holistic framework for its structural characterization. This document is designed to serve as a technical resource, offering not only theoretical grounding but also field-proven, step-by-step protocols for researchers engaged in the structural analysis of heterocyclic molecules.

Introduction: The Significance of a Privileged Scaffold

The benzothiophene core is a cornerstone in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Brexpiprazole[1]. The partially saturated 2,3-dihydro variant retains significant chemical interest, offering a flexible five-membered thiacyclopentane ring fused to a benzene ring. The introduction of a hydroxyl group at the C3 position creates a chiral center and introduces a hydrogen-bonding moiety, profoundly influencing the molecule's three-dimensional structure.

Understanding the conformational equilibrium of the dihydrothiophene ring—specifically, the orientation of the C3-hydroxyl group—is critical. This orientation can dramatically alter a molecule's binding affinity to a target protein by modifying its shape and the presentation of key pharmacophoric features. This guide dissects the causal relationships between molecular structure and analytical outcomes, providing a self-validating system of protocols for robust conformational assignment.

Synthesis and Stereochemistry

The primary route to 2,3-dihydro-1-benzothiophen-3-ol involves the reduction of the corresponding ketone, 1-benzothiophen-3(2H)-one. This precursor is readily available and its reduction creates the C3 stereocenter.

Proposed Synthetic Protocol: Reduction of 1-Benzothiophen-3(2H)-one

This protocol describes a standard laboratory procedure for the synthesis of the target compound.

Objective: To synthesize racemic 2,3-dihydro-1-benzothiophen-3-ol.

Materials:

  • 1-Benzothiophen-3(2H)-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve 1-benzothiophen-3(2H)-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reduction: While stirring, add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol[2].

Theoretical Framework: Conformations of a Five-Membered Ring

The five-membered dihydrothiophene ring is non-planar and adopts puckered conformations to relieve torsional strain. Its conformational space is typically described by two main forms: the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These conformations can interconvert via a low-energy process known as pseudorotation.

For 2,3-dihydro-1-benzothiophen-3-ol, the key conformational question revolves around the orientation of the hydroxyl group, which can be either quasi-axial or quasi-equatorial . The relative stability of these conformers is determined by a balance of steric hindrance, torsional strain, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the sulfur atom's lone pair electrons.

G cluster_conformations Conformational Equilibrium cluster_factors Influencing Factors Axial Quasi-Axial OH Equatorial Quasi-Equatorial OH Axial->Equatorial Ring Flip Torsional Torsional Strain Axial->Torsional Hbond Intramolecular H-Bond Axial->Hbond Potential Stabilization Steric Steric Hindrance Equatorial->Steric

Caption: Factors influencing the conformational equilibrium.

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential for a complete and trustworthy conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution. Key parameters derived from ¹H NMR spectra provide direct insight into dihedral angles and spatial proximities.

A. Vicinal Coupling Constants (³J): The Karplus Relationship The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation. By measuring the coupling constants between the proton at C3 (H3) and the two protons at C2 (H2a and H2b), one can estimate the corresponding H-C2-C3-H dihedral angles and thus deduce the ring's pucker and the substituent's orientation.

B. Nuclear Overhauser Effect (NOE) Spectroscopy NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. For 2,3-dihydro-1-benzothiophen-3-ol, a key NOE correlation would be between H3 and one of the C2 protons, or between H3 and the adjacent aromatic proton, which helps to define its relative orientation.[3]

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., CDCl₃).[4]

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify chemical shifts and measure coupling constants.

  • 2D NMR Acquisition:

    • COSY: Acquire a Correlation Spectroscopy experiment to confirm proton-proton coupling networks.

    • NOESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy experiment with a mixing time of 500-800 ms to observe through-space correlations.[3]

  • Data Analysis:

    • Extract ³J values for the H2-H3 couplings from the ¹H spectrum.

    • Use the Karplus equation to correlate the observed J-values with dihedral angles.

    • Analyze the NOESY spectrum to identify key spatial proximities, which will corroborate the conformation deduced from coupling constants.

Parameter Information Gained Expected Observation for Quasi-Axial OH Expected Observation for Quasi-Equatorial OH
³J(H3, H2ax)Dihedral angle H3-C3-C2-H2axLarge coupling (~8-10 Hz) for anti-periplanar relationshipSmall coupling (~2-4 Hz) for gauche relationship
³J(H3, H2eq)Dihedral angle H3-C3-C2-H2eqSmall coupling (~2-4 Hz) for gauche relationshipSmall coupling (~2-4 Hz) for gauche relationship
NOE (H3 ↔ H4)Proximity between C3 proton and aromatic C4 protonStrong NOE expected if H3 is quasi-equatorialWeak or absent NOE expected if H3 is quasi-axial
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5][6] While the conformation in a crystal may be influenced by packing forces and may not be the lowest energy conformer in solution, it provides a definitive structural benchmark.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and, most importantly, the torsional angles that define the ring conformation and substituent orientation.

Computational Chemistry Workflow

Computational modeling is an indispensable partner to experimental analysis, providing insights into the relative energies of different conformers and helping to validate experimental findings.[7][8]

G start Initial 3D Structure conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-31G*) conf_search->dft_opt Unique Conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc nmr_sim NMR Parameter Simulation (GIAO Method) dft_opt->nmr_sim energy_calc Single Point Energy (Higher Level Theory) freq_calc->energy_calc True Minima boltzmann Boltzmann Analysis (Population weighted average) energy_calc->boltzmann comparison Compare with Experiment nmr_sim->comparison boltzmann->comparison

Caption: A robust computational workflow for conformational analysis.

  • Initial Structure Generation: Build a 3D model of 2,3-dihydro-1-benzothiophen-3-ol.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy candidate structures.[9]

  • DFT Optimization: Take the unique low-energy conformers from the search and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation & Verification: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies). Use the electronic and thermal free energies to calculate the relative Gibbs free energy (ΔG) of each conformer.

  • Property Simulation: For the lowest energy conformers, simulate NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

  • Boltzmann Averaging: Calculate the predicted population of each conformer at the experimental temperature using the Boltzmann distribution. Generate a population-weighted average of the simulated NMR parameters for direct comparison with experimental data.

Integrated Analysis and Conclusion

The power of this multi-faceted approach lies in its self-validating nature. The NMR coupling constants suggest a dominant conformation in solution. Computational chemistry provides the relative energies of the possible conformers and predicts their NMR signatures. A strong match between the experimental NMR data and the calculated parameters for a specific low-energy conformer provides a high degree of confidence in the structural assignment. An X-ray structure provides a solid-state snapshot that can either confirm the lowest energy computed structure or highlight the influence of crystal packing forces.

For 2,3-dihydro-1-benzothiophen-3-ol, the analysis is expected to reveal a dynamic equilibrium between quasi-axial and quasi-equatorial conformers. The position of this equilibrium will be highly sensitive to solvent and potentially stabilized in the quasi-axial form by an O-H···S intramolecular hydrogen bond. By rigorously applying the experimental and computational protocols outlined in this guide, researchers can confidently elucidate the three-dimensional structure of this, and related, important heterocyclic molecules, paving the way for rational drug design and materials engineering.

References

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,3-Dihydro-1-benzothiophene. PrepChem.com. [Link]

  • Synthesis of 2,3-dihydro-1H-[10]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens. Journal of the Chemical Society C. [Link]

  • Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Synthesis of 2,3-dihydro-1H-benzo[f]chromen-3-amines 44. ResearchGate. [Link]

  • X-ray structural investigation of nonsymmetrically and symmetrically alkylated[10]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. PubMed. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Rsc.org. [Link]

  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry. [Link]

  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. [Link]

  • The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. [Link]

  • Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. Digikogu. [Link]

  • ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). ResearchGate. [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Kent Academic Repository. [Link]

  • COMPUTATIONAL STUDIES OF TTR RELATED AMYLOIDOSIS: EXPLORATION OF CONFORMATIONAL SPACE THROUGH PETRI NET-BASED ALGORITHM. BOP. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

  • An exhaustive conformational analysis of N-formyl-l-tyrosinamide using a genetic algorithm for multimodal search. Comptes Rendus de l'Académie des Sciences. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

Sources

Benzothiophene Intermediates: Toxicological Profiling & Safety Protocols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Safety Data for Benzothiophene Intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzothiophene (benzo[b]thiophene) and its derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for selective estrogen receptor modulators (e.g., Raloxifene), 5-lipoxygenase inhibitors (e.g., Zileuton), and antifungal agents.[1] However, the sulfur-heterocycle moiety presents specific toxicological challenges—primarily driven by metabolic bioactivation—that distinguish it from its carbocyclic analogues (e.g., naphthalene).

This guide synthesizes critical toxicity data, metabolic activation mechanisms, and rigorous handling protocols. It moves beyond generic safety data sheets (SDS) to explain the causality of toxicity, providing a self-validating safety framework for laboratory personnel.

Chemical Reactivity & Metabolic Bioactivation

The toxicity of benzothiophene intermediates is rarely intrinsic to the parent molecule in its resting state. Instead, it is a consequence of bioactivation mediated by Cytochrome P450 (CYP450) enzymes.

The Mechanism of Toxicity

Unlike simple aromatic hydrocarbons, the sulfur atom in the benzothiophene ring is susceptible to oxidation.

  • S-Oxidation: CYP450 enzymes attack the sulfur lone pair, generating a sulfoxide (S-oxide). This intermediate is highly electrophilic and acts as a Michael acceptor.

  • Epoxidation: Alternatively, oxidation at the C2-C3 double bond forms an arene oxide (epoxide) .

  • Toxic Sequelae: Both the sulfoxide and epoxide are reactive metabolites (RMs).[2] If not detoxified by Glutathione (GSH) conjugation, they covalently bind to cellular nucleophiles (proteins and DNA), leading to hepatotoxicity and potential genotoxicity.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification and toxicity.

Benzothiophene_Metabolism Parent Benzothiophene (Parent Compound) CYP CYP450 Oxidation Parent->CYP Sulfoxide Benzothiophene S-Oxide (Reactive Electrophile) CYP->Sulfoxide Major Pathway Epoxide Benzothiophene 2,3-Epoxide CYP->Epoxide Minor Pathway GSH Glutathione (GSH) Conjugation Sulfoxide->GSH Phase II Metabolism Adducts Covalent Binding (Protein/DNA Adducts) Sulfoxide->Adducts GSH Depletion Epoxide->GSH Epoxide->Adducts Detox Mercapturic Acid Derivatives (Excretion) GSH->Detox Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Figure 1: Bioactivation pathway of benzothiophene. The formation of electrophilic S-oxides and epoxides drives toxicity when glutathione defenses are overwhelmed.

Toxicological Data Matrix

The following data aggregates specific endpoints for 1-Benzothiophene (CAS 95-15-8).[1] Researchers should assume substituted derivatives (e.g., 2-chlorobenzothiophene) possess similar or heightened reactivity profiles.

Acute Toxicity Profile

Benzothiophene exhibits moderate acute oral toxicity but is a severe irritant.

EndpointSpeciesValueClassification (GHS)
LD50 Oral Rat1,700 mg/kgCategory 4 (Harmful if swallowed)
LD50 Dermal Rabbit> 2,000 mg/kgCategory 5 (Low Toxicity)
Skin Irritation RabbitModerate to SevereCategory 2 (Causes skin irritation)
Eye Irritation RabbitSevereCategory 2A (Causes serious eye irritation)
NOAEL (Subchronic) Rat (13-week)0.5 ppm (Females)50 ppm (Males)Target Organs: Liver, Kidney

Note: The NOAEL (No-Observed-Adverse-Effect Level) discrepancy between sexes indicates potential hormonal modulation or sex-specific metabolic rates.

Aquatic Toxicity (Critical Hazard)

Benzothiophene is highly toxic to aquatic life .[3] This dictates strict waste disposal protocols (see Section 3).

OrganismTest TypeValueImpact
Fish (Pagrus major)LC50 (96 h)0.15 mg/L (150 µg/L)Very Toxic
Fish (Poecilia reticulata)LC50 (96 h)13.6 mg/LToxic
Invertebrate (Daphnia magna)EC50 (48 h)0.24 - 2.9 mg/LToxic to Very Toxic
Algae (Pseudokirchneriella)NOEC (72 h)0.25 mg/LLong-term adverse effects
Genotoxicity & Mutagenicity

While the parent compound often tests negative in standard Ames assays, it is a Pro-Mutagen .

  • Without Activation (S9-): Generally Negative.

  • With Activation (S9+): Metabolites (Sulfoxides) show mutagenic activity in Salmonella typhimurium strains (TA100).

  • Implication: Safety assessments must account for metabolic activation. Do not rely solely on non-activated mutagenicity data.

Safety & Handling Protocols

This protocol is designed to mitigate the risks of volatility, skin absorption, and aquatic contamination.

A. Engineering Controls
  • Primary Containment: All weighing and transfer of benzothiophene solids (mp ~32°C) or liquids must occur inside a certified chemical fume hood .

  • Temperature Control: Due to its low melting point (32°C), benzothiophene can sublime or liquefy unexpectedly. Store at 2–8°C to maintain solid state and reduce vapor pressure.

  • Static Control: Ground all glassware. Benzothiophene vapors can form explosive mixtures with air (Flash point: 110°C, but static discharge is a risk during powder transfer).

B. Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., spill cleanup), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® or Viton® (for prolonged handling). Standard nitrile degrades rapidly upon exposure to sulfur-heterocycles.

  • Ocular: Chemical splash goggles. Face shield recommended for scale-up reactions (>10g).

C. Synthesis & Quenching Protocol (Self-Validating)

When synthesizing or modifying benzothiophenes, assume the reaction mixture contains reactive sulfoxides until proven otherwise.

  • Reaction Monitoring: Do not rely solely on TLC. Use LC-MS to monitor for the formation of [M+16] peaks (Sulfoxide) or [M+32] peaks (Sulfone), which indicate oxidative instability.

  • Quenching:

    • Step 1: Cool reaction mixture to 0°C.

    • Step 2: Add a nucleophilic scavenger (e.g., aqueous sodium thiosulfate or dilute cysteine solution) before aqueous workup. This "traps" any electrophilic species formed in situ.

    • Validation: Test the organic layer for peroxides/oxidants using starch-iodide paper before concentration.

  • Waste Disposal (Zero Discharge):

    • Segregation: Isolate all benzothiophene waste (solid, liquid, and contaminated gloves) into a container marked "High Hazard - Aquatic Toxin" .

    • No Drain Disposal: Under no circumstances should aqueous washes be poured down the sink. The LC50 of 0.15 mg/L means even trace amounts are environmentally catastrophic.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Benzothiophene. Retrieved from [4]

  • National Institutes of Health (NIH). (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. PubMed. Retrieved from

  • Ministry of the Environment, Japan. (2003). Initial Assessment of Ecological Risk: Dibenzo[b,d]thiophene and analogues. Retrieved from

  • Dansette, P. M., et al. (2005). Metabolic activation of benzothiophene derivatives: Thiophene S-oxides as new reactive metabolites. Chemical Research in Toxicology. Retrieved from

  • Kropp, K. G., et al. (1994). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Applied and Environmental Microbiology. Retrieved from

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2,3-Dihydro-1-benzothiophen-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scope

The chiral building block 2,3-dihydro-1-benzothiophen-3-ol (also known as 3-hydroxy-2,3-dihydrobenzo[b]thiophene) is a critical intermediate in the synthesis of advanced therapeutics, including next-generation ALK and c-Met inhibitors[1]. The presence of the sulfur atom in the fused bicyclic ring presents unique challenges for transition-metal catalysis due to potential catalyst poisoning.

This application note details two highly optimized, scalable, and self-validating methodologies for the enantioselective reduction of the prochiral ketone, benzo[b]thiophen-3(2H)-one:

  • Chemocatalytic Pathway: Ruthenium-catalyzed Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)[2].

  • Biocatalytic Pathway: Enzymatic reduction utilizing engineered Ketoreductases (KREDs)[3].

Workflow A Benzo[b]thiophen-3(2H)-one (Prochiral Ketone) B Chemical Pathway (ATH) RuCl(R,R-TsDPEN)(p-cymene) HCOOH / Et3N A->B  Chemocatalysis C Biocatalytic Pathway Engineered KRED / NADP+ Glucose / GDH A->C  Biocatalysis D (R)-2,3-dihydro-1-benzothiophen-3-ol >98% ee, High Yield B->D  (R,R)-Catalyst E (S)-2,3-dihydro-1-benzothiophen-3-ol >99% ee, High Yield B->E  (S,S)-Catalyst C->D  (R)-selective KRED C->E  (S)-selective KRED

Figure 1: Divergent synthetic pathways for chiral 2,3-dihydro-1-benzothiophen-3-ol.

Pathway A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale

The Noyori-Ikariya ATH utilizes a chiral Ru(II) complex, typically RuCl(TsDPEN)(p-cymene), to perform an outer-sphere hydride transfer[4].

  • Hydrogen Donor Causality: We utilize a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (Et₃N) rather than isopropanol. Isopropanol-mediated ATH is an equilibrium process; the reverse oxidation of the product can erode the enantiomeric excess (ee) over time. In contrast, the decomposition of formic acid releases CO₂ gas, rendering the hydride transfer irreversible. This drives the reaction to >99% conversion while preserving high optical purity[5].

  • Stereocontrol: The reaction proceeds via a highly organized, six-membered pericyclic transition state. The spatial arrangement of the chiral diamine ligand (TsDPEN) dictates the enantioface approach of the ketone, allowing predictable access to either the (R) or (S) enantiomer based on the ligand's chirality[6].

ATH_Cycle A 16e- Ru Amido Complex [Ru(TsDPEN-H)(p-cymene)] B Formate Coordination & Decarboxylation A->B HCOOH / Et3N C 18e- Ru Hydride Complex [RuH(TsDPEN)(p-cymene)] B->C - CO2 D Outer-Sphere Ketone Binding (CH-π & H-bonding) C->D Benzo[b]thiophen-3(2H)-one E Concerted Hydride/Proton Transfer (6-Membered TS) D->E Stereoselective Face Approach F Chiral Alcohol Release E->F F->A Product Dissociation

Figure 2: Outer-sphere catalytic cycle of Ru(II)-TsDPEN asymmetric transfer hydrogenation.

Quantitative Optimization Data
EntryCatalyst ComplexHydrogen SourceTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(R,R-TsDPEN)(p-cymene)iPrOH / tBuOK25246588
2RuCl(R,R-TsDPEN)(p-cymene)HCOOH / Et₃N (5:2)2512>9996
3 RuCl(R,R-TsDPEN)(p-cymene) HCOOH / Et₃N (5:2) 40 6 >99 98 (R)
4 RuCl(S,S-TsDPEN)(p-cymene) HCOOH / Et₃N (5:2) 40 6 >99 98 (S)
Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve benzo[b]thiophen-3(2H)-one (10.0 mmol, 1.50 g) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add RuCl(R,R-TsDPEN)(p-cymene) (0.05 mmol, 31.8 mg, 0.5 mol%). Stir for 5 minutes until a homogeneous orange/red solution is achieved.

  • Reagent Injection: Slowly inject the HCOOH/Et₃N (5:2) azeotrope (3.0 mL) dropwise via syringe. Caution: Mild exotherm and CO₂ evolution will occur.

  • Reaction: Heat the mixture to 40 °C under a slight argon overpressure (to prevent air ingress while allowing CO₂ to vent through a bubbler).

  • In-Process Control (IPC) - Self-Validation Step: At

    
     hours, withdraw a 50 µL aliquot. Quench with 0.5 mL hexane/isopropanol (90:10) and analyze via chiral HPLC.
    
    • Diagnostic Check: If conversion is <30% at this stage, trace sulfur-induced catalyst poisoning has occurred. Spike the reaction with an additional 0.25 mol% of the Ru complex.

  • Workup: Once IPC confirms >99% conversion (typically 6 hours), cool to 0 °C. Quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Rationale

Enzymatic reduction offers an environmentally benign alternative with exquisite stereoselectivity[3]. However, benzo[b]thiophen-3(2H)-one is highly hydrophobic.

  • Co-solvent Causality: To ensure substrate bioavailability without denaturing the enzyme, 10% v/v Dimethyl Sulfoxide (DMSO) is utilized.

  • Cofactor Recycling: KREDs require NADP⁺ as a hydride shuttle. Because NADP⁺ is prohibitively expensive for stoichiometric use, a coupled Glucose/Glucose Dehydrogenase (GDH) system is employed. GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH.

Quantitative KRED Screening Data
EntryEnzyme StrainCofactor RecyclingCo-solventConversion (%)ee (%)
1KRED-R1GDH / Glucose5% DMSO4592 (R)
2 KRED-R2 GDH / Glucose 10% DMSO >99 >99 (R)
3KRED-S1GDH / Glucose10% DMSO8595 (S)
4 KRED-S2 GDH / Glucose 10% DMSO >99 >99 (S)
Step-by-Step Protocol (Self-Validating System)
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • System Assembly: To a 250 mL jacketed bioreactor, add 90 mL of the prepared buffer. Add D-glucose (15.0 mmol, 2.7 g), NADP⁺ sodium salt (0.1 mmol, 78 mg), and GDH powder (50 mg). Stir at 30 °C until fully dissolved.

  • Enzyme Addition: Add the selected KRED powder (e.g., KRED-R2, 100 mg).

  • Substrate Feeding: Dissolve benzo[b]thiophen-3(2H)-one (10.0 mmol, 1.50 g) in 10 mL of DMSO. Add this solution dropwise to the bioreactor over 30 minutes to prevent substrate precipitation.

  • In-Process Control (IPC) - Self-Validation Step: Monitor the pH continuously. The oxidation of glucose produces gluconic acid, which drops the pH.

    • Diagnostic Check: Use an autotitrator to maintain pH at 7.0 using 1.0 M NaOH. The volume of NaOH consumed is directly proportional to the reaction conversion. When NaOH consumption plateaus, the reaction is complete.

  • Workup: Add Celite (5 g) to the mixture and filter to remove protein aggregates. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure chiral alcohol.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess of the synthesized 2,3-dihydro-1-benzothiophen-3-ol, perform chiral High-Performance Liquid Chromatography (HPLC) using the following validated parameters:

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Retention Times: (R)-enantiomer ≈ 8.2 min; (S)-enantiomer ≈ 9.5 min.

References

  • WO2011138751A2 - Heterocyclic derivatives as alk inhibitors Source: Google Patents URL
  • WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof Source: Google Patents URL
  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: RSC Publishing URL
  • Source: PMC (NIH)
  • Ruthenium-Catalyzed Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation of β-Chromanones Source: ACS Catalysis URL

Sources

Application Note: Strategic Synthesis of Zileuton Analogs via the 2,3-Dihydro-1-benzothiophen-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the synthesis of Zileuton analogs utilizing 2,3-dihydro-1-benzothiophen-3-ol as the pivotal scaffold.

This guide deviates from standard templates to focus on the strategic divergence this intermediate offers: it serves as both a precursor to the aromatic benzothiophene core (for classical Zileuton synthesis) and a scaffold for novel 3-substituted dihydro-analogs (Isozileuton derivatives).

Part 1: Executive Summary & Strategic Rationale

The Challenge: 5-LOX Inhibition & Zileuton Limitations

Zileuton (Zyflo) remains the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor for asthma. While effective, it suffers from a short half-life (


 h) and potential hepatotoxicity, necessitating high dosing frequencies (600 mg QID). These limitations drive the search for Zileuton analogs  with improved metabolic stability and potency.
The Solution: The 3-Hydroxy Scaffold

The intermediate 2,3-dihydro-1-benzothiophen-3-ol (also known as 3-hydroxy-2,3-dihydrobenzo[b]thiophene) is a high-value "switch" scaffold. Unlike the linear synthesis of Zileuton from 2-acetylbenzothiophene, this scaffold allows for divergent synthesis :

  • Path A (Aromatization): Dehydration to the benzothiophene core to access 2-substituted analogs (Classic Zileuton series).

  • Path B (Direct Functionalization): Retention of the dihydro-core or substitution at the 3-position to generate 3-substituted isozileuton analogs , exploring a novel chemical space within the 5-LOX binding pocket.

Mechanistic Insight

Zileuton functions by chelating the non-heme iron in the 5-LOX active site via its N-hydroxyurea moiety. The benzothiophene ring provides the necessary lipophilic interaction with aromatic residues (Phe177, Tyr181). By utilizing the 3-ol scaffold, we can modulate the vector of the chelating group relative to the lipophilic core, potentially altering binding affinity and metabolic susceptibility.

Part 2: Divergent Synthetic Protocols

Workflow Visualization

The following diagram illustrates the strategic divergence from the core scaffold.

G Start Precursor: Thioindoxyl (Benzo[b]thiophen-3(2H)-one) Core CORE SCAFFOLD: 2,3-dihydro-1-benzothiophen-3-ol Start->Core NaBH4 Reduction PathA_Step1 Path A: Dehydration (p-TsOH, Toluene) Core->PathA_Step1 Elimination (-H2O) PathB_Step1 Path B: Substitution (Mitsunobu / Displacement) Core->PathB_Step1 Direct Functionalization Benzothiophene Intermediate: Benzothiophene PathA_Step1->Benzothiophene PathA_Step2 C2-Acetylation (Friedel-Crafts) Benzothiophene->PathA_Step2 Zileuton TARGET A: Zileuton (2-substituted) PathA_Step2->Zileuton 1. Reduction 2. Hydroxyurea Formation Analog3 TARGET B: 3-Substituted Analogs (Isozileuton Series) PathB_Step1->Analog3

Figure 1: Divergent synthetic pathways from the 2,3-dihydro-1-benzothiophen-3-ol scaffold.

Protocol 1: Synthesis of the Core Scaffold

Target: 2,3-dihydro-1-benzothiophen-3-ol Starting Material: Thioindoxyl (Benzo[b]thiophen-3(2H)-one)

Rationale: Commercial availability of the 3-ol is variable. Fresh reduction of thioindoxyl ensures high purity and avoids oxidation products.

Materials:

  • Thioindoxyl (10 mmol)

  • Sodium Borohydride (NaBH4) (12 mmol)

  • Methanol (MeOH) (anhydrous)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve thioindoxyl (1.50 g, 10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
  • Reduction: Add NaBH4 (0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Gas evolution (

    
    ).
    
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully quench with sat.

    
     (10 mL). Evaporate MeOH under reduced pressure.
    
  • Extraction: Extract the residue with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude 3-ol is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

QC Check:


H NMR should show a multiplet at 

5.3-5.5 ppm (CH-OH) and disappearance of the ketone signal.
Protocol 2: Path A – Synthesis of Zileuton (2-Substituted Series)

Objective: Convert the 3-ol scaffold to the benzothiophene core, then synthesize Zileuton.

Step A1: Dehydration to Benzothiophene

Reaction: Acid-catalyzed elimination.

  • Dissolve 2,3-dihydro-1-benzothiophen-3-ol (10 mmol) in Toluene (50 mL).

  • Add p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%).

  • Reflux with a Dean-Stark trap to remove water for 2-3 hours.

  • Cool, wash with

    
    , dry, and concentrate to yield Benzothiophene .
    
Step A2: Conversion to Zileuton

Reaction: Friedel-Crafts Acetylation followed by Hydroxyurea formation.

  • Acetylation: React Benzothiophene with Acetyl Chloride (

    
    , DCM, 0°C) to yield 2-acetylbenzothiophene . Note: This regioselectivity (C2 vs C3) is controlled by temperature and solvent; C2 is favored in non-polar solvents.
    
  • Reduction: Reduce 2-acetylbenzothiophene (NaBH4, EtOH) to 1-(benzo[b]thiophen-2-yl)ethanol .

  • Hydroxyurea Formation (The Critical Step):

    • Reagents: 1-(benzo[b]thiophen-2-yl)ethanol, N,O-bis(phenoxycarbonyl)hydroxylamine,

      
      , DIAD (Mitsunobu conditions).
      
    • Procedure: Combine alcohol,

      
      , and N,O-bis-reagent in THF. Add DIAD dropwise at 0°C. Stir 12h.
      
    • Aminolysis:[1] Treat the intermediate with

      
       in MeOH to yield Zileuton .
      
Protocol 3: Path B – Synthesis of Novel 3-Substituted Analogs

Objective: Create structural isomers where the hydroxyurea is at the 3-position or the core remains dihydro.

Target: N-(2,3-dihydro-1-benzothiophen-3-yl)-N-hydroxyurea (Analog B1).

Rationale: This analog retains the "kinked" non-planar structure of the dihydro-core, potentially accessing different hydrophobic pockets in 5-LOX than the planar Zileuton.

Step-by-Step Methodology:

  • Activation: Dissolve 2,3-dihydro-1-benzothiophen-3-ol (5 mmol) in dry DCM (20 mL). Add

    
     (6 mmol) and a catalytic drop of DMF. Stir 2h to generate 3-chloro-2,3-dihydrobenzothiophene . Evaporate volatiles.
    
    • Alternative: Use Mitsunobu conditions directly on the alcohol (as in Path A2) to avoid chloride instability.

  • Displacement:

    • Prepare a solution of Hydroxyurea (10 mmol) in DMF (15 mL) with

      
       (10 mmol).
      
    • Add the crude 3-chloro intermediate dropwise.

    • Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is polar; multiple extractions may be needed.

  • Purification: Recrystallize from EtOH/Water or use reverse-phase HPLC.

Part 3: Analytical & Biological Validation

Analytical Specifications (QC)

Compare the synthesized analogs against these expected parameters.

CompoundKey

H NMR Signals (DMSO-

)
MS (ESI) m/zExpected Yield
Core (3-ol)

5.4 (m, 1H, H-3), 5.6 (d, OH)
152

90-95%
Benzothiophene

7.3-7.9 (aromatic), 7.4 (d, H-3)
134

85% (from 3-ol)
Zileuton

9.3 (s, OH), 6.4 (s,

), 5.3 (q, CH)
237

40% (overall)
3-Analog (B1)

9.1 (s, OH), 6.5 (s,

), 4.8 (m, H-3)
211

30-50%
Biological Assay: 5-LOX Inhibition

Protocol:

  • Enzyme Source: Recombinant human 5-LOX or rat PMN lysate.

  • Substrate: Arachidonic Acid (AA) (

    
    ).
    
  • Incubation: Incubate enzyme + Test Compound (0.1 - 10

    
    ) in PBS (pH 7.4) + 
    
    
    
    (2 mM) + ATP (1 mM) for 10 mins at 37°C.
  • Initiation: Add AA. Incubate 10 mins.

  • Termination: Stop reaction with equal volume of cold Methanol.

  • Detection: Quantify 5-HETE and LTB4 production via HPLC-UV (235 nm) or ELISA.

  • Calculation: Determine

    
     relative to vehicle control (DMSO) and Zileuton standard.
    

Part 4: Mechanism of Action & SAR

The following diagram details the interaction logic for the synthesized analogs.

SAR cluster_SAR SAR Implications Inhibitor Zileuton / Analog Fe Active Site Iron (Fe3+) Inhibitor->Fe Chelation via N-Hydroxyurea Pocket Hydrophobic Pocket (Phe177, Tyr181) Inhibitor->Pocket $pi$-$pi$ Stacking (Benzothiophene) Mod1 2-Substituted (Zileuton) Optimized Planarity Inhibitor->Mod1 Mod2 3-Substituted (Analog) Altered Vector / Sterics Inhibitor->Mod2

Figure 2: Pharmacophore interactions of benzothiophene-based 5-LOX inhibitors.

Part 5: References

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link

  • Brooks, C. D., & Stewart, A. O. (1992). "Synthesis of Zileuton and related N-hydroxyureas." Journal of Organic Chemistry, 57(18), 5020-5023. Link

  • Radwan, M. A., et al. (2018). "Synthesis and biological evaluation of novel benzothiophene derivatives." Journal of Chemical Sciences, 130, 119. Link

  • Zirka, A. A., et al. (2000). "Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene." Petroleum Chemistry, 40, 155-158. Link

  • Boschi, D., et al. (2010).[2] "Multitarget drugs: synthesis of zileuton analogues." ChemMedChem, 5(9), 1444-1449. Link

Sources

Application Note: Strategic C-3 Functionalization of Dihydrobenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the C-3 position in 2,3-dihydrobenzothiophenes (DHBTs), a scaffold critical to medicinal chemistry (e.g., Zileuton analogues, selective estrogen receptor modulators).

Unlike their fully aromatic benzothiophene counterparts, DHBTs present a unique regioselectivity paradox: the sulfur atom renders the C-2 position more acidic (


 ~30-32) and kinetically active toward lithiation, while the C-3 position is benzylic and susceptible to radical abstraction or oxidative functionalization. This guide prioritizes protocols that overcome the inherent C-2 bias to achieve selective C-3 functionalization.

Part 1: Mechanistic Strategies & Decision Matrix

The functionalization of C-3 in DHBTs requires a departure from standard electrophilic aromatic substitution (EAS), which favors the benzene ring, or standard lithiation, which favors C-2. Successful strategies exploit the benzylic character of C-3 or utilize sulfoxide-directed rearrangements .

Core Challenges
  • Regioselectivity (C-2 vs. C-3): Direct deprotonation favors C-2 (

    
    -to-sulfur). C-3 functionalization often requires blocking C-2 or using radical pathways.
    
  • Sulfur Oxidation Sensitivity: Reagents used for benzylic activation (e.g., NBS, peroxides) can inadvertently oxidize the sulfide to sulfoxide/sulfone.

  • Aromatization Driving Force: Many C-3 functionalization attempts result in inadvertent dehydrogenation to the fully aromatic benzothiophene.

Strategic Pathways (Graphviz Diagram)

DHBT_Functionalization Start 2,3-Dihydrobenzothiophene (DHBT) Core Path1 Pathway A: S-Oxide Activation (Pummerer) Start->Path1 Oxidation to S-Oxide Path2 Pathway B: Benzylic Radical Activation Start->Path2 Radical Initiator Path3 Pathway C: Dehydrogenative Coupling (DDQ) Start->Path3 DDQ / Acid Prod1 C-3 Aryl/Alkyl DHBTs (Regioselective) Path1->Prod1 Phenols/Silanes (TFAA promoted) Prod2 3-Halo/3-Oxo DHBTs (Thioindoxyls) Path2->Prod2 NCS/NBS (Careful control) Prod3 3-Substituted Benzothiophenes Path3->Prod3 Nucleophile Trapping

Caption: Decision matrix for selecting the optimal C-3 functionalization pathway based on target moiety and oxidation state.

Part 2: Detailed Experimental Protocols

Protocol A: The "Interrupted Pummerer" C-3 Arylation

Best for: Installing C-C bonds (Aryl/Alkyl) at C-3 with high regiocontrol.[1][2] Mechanism: This method converts the DHBT to its S-oxide, which triggers a [3,3]-sigmatropic rearrangement upon activation with trifluoroacetic anhydride (TFAA). This bypasses the C-2 acidity issue entirely.

Materials
  • Substrate: 2,3-dihydrobenzothiophene S-oxide (prepared via oxidation of DHBT with 1 eq. mCPBA).

  • Coupling Partner: Electron-rich arene (e.g., phenol, trimethoxybenzene) or allyl silane.

  • Activator: Trifluoroacetic anhydride (TFAA).[3]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the DHBT S-oxide (1.0 equiv, 0.5 mmol) and the nucleophile (e.g., phenol, 1.2 equiv) in anhydrous DCM (0.1 M).

  • Activation: Cool the solution to -78 °C . Add TFAA (1.1 equiv) dropwise over 5 minutes. The solution typically turns pale yellow/orange, indicating the formation of the thionium ion intermediate.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.

    • Note: For sterically hindered substrates, warming to room temperature (RT) may be required, but monitor closely to prevent aromatization.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL) at 0 °C.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expectation: The product is typically the C-3 functionalized thioether (the oxygen is lost or transferred depending on exact conditions, often resulting in the reduced sulfide state or requiring a mild reduction step if the Pummerer intermediate is trapped).

Critical Control Point: The temperature ramp is crucial. Warming too fast causes elimination to the benzothiophene without coupling.

Protocol B: Benzylic C-H Oxidation to Thioindoxyls (3-Ketones)

Best for: Creating a handle for further derivatization (e.g., Grignard addition, reductive amination) or synthesizing thioindoxyl derivatives. Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5]

Materials
  • Substrate: 2,3-dihydrobenzothiophene.

  • Oxidant: DDQ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology
  • Setup: Dissolve DHBT (1.0 mmol) in 1,4-dioxane (5 mL).

  • Addition: Add DDQ (2.2 equiv) in one portion.

  • Heating: Heat the reaction to reflux (100 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC.[6] A dark charge-transfer complex often forms initially. Disappearance of the starting material and appearance of a more polar spot (ketone) or less polar spot (aromatized benzothiophene) depends on water content.

  • Hydrolysis (Crucial for Ketone): To obtain the 3-ketone (thioindoxyl), water must be present or added during workup to hydrolyze the intermediate quinone adduct.

    • Modification: For strict dehydrogenation to benzothiophene , use anhydrous toluene and avoid water.

  • Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Concentrate the filtrate.

  • Purification: The residue is often a mixture. Purify via silica gel chromatography.

Data Summary: Oxidation Outcomes

ReagentConditionsMajor Product at C-3Selectivity Note
DDQ (2 eq) Dioxane, Reflux, trace H₂OC=O (Ketone) Favored via benzylic cation hydrolysis.
DDQ (1.1 eq) Toluene, Reflux, AnhydrousC=C (Benzothiophene) Aromatization dominates.
KMnO₄ Aqueous/PyridineSulfone (SO₂) Oxidizes Sulfur preferentially (Avoid).
NBS CCl₄, Radical init.Br (Bromide) Unstable; prone to elimination.

Part 3: Troubleshooting & Optimization

Comparison of Methods
FeaturePummerer Rearrangement (Protocol A)Benzylic Oxidation (Protocol B)
Target Bond C-C (Aryl/Alkyl)C=O or C=C
Regioselectivity Excellent (>95:5 C3:C2) Good (Benzylic preference)
Reaction Conditions Mild (-78 °C to RT)Harsh (Reflux)
Key Risk Moisture sensitivity (TFAA)Over-oxidation to sulfone
Atom Economy HighLow (Stoichiometric DDQ)
Common Pitfalls
  • Sulfur Oxidation: If using radical halogenation (NBS), the sulfur atom often oxidizes to the sulfoxide before C-3 halogenation occurs.

    • Solution: Use the Pummerer strategy (Protocol A) where the sulfoxide is the starting material, turning a liability into a mechanistic asset.

  • Elimination: 3-Halo-2,3-dihydrobenzothiophenes are thermally unstable and eliminate HX to form benzothiophenes.

    • Solution: Perform substitutions on 3-halo intermediates at low temperature (-20 °C) or use silver salts (AgOTf) to facilitate substitution without elimination.

References

  • Regioselective synthesis of C3 alkylated and aryl

    • Source: Nature Communications, 2017.[1]

    • Significance: Establishes the interrupted Pummerer reaction as the gold standard for C-3 functionaliz
    • URL:[Link][1]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionaliz

    • Source: Angewandte Chemie Intern
    • Significance: Details the synthesis of the dihydrobenzothiophene core with simultaneous C-3 functionaliz
    • URL:[Link]

  • Completely regioselective direct C-H functionaliz

    • Source: Journal of the American Chemical Society, 2013.[7][8]

    • Significance: Provides context for C-3 arylation of the arom
    • URL:[Link]

  • DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene).

    • Source: The Journal of Organic Chemistry, 2014.[7]

    • Significance: Validates the use of DDQ for benzylic/heterocyclic C-H activation and oxid
    • URL:[Link]

Sources

Troubleshooting & Optimization

purification of 3-hydroxy-2,3-dihydrobenzo[b]thiophene by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Hydroxy-2,3-dihydrobenzo[b]thiophene

User Ticket: #PUR-8829

Subject: Optimization of Recrystallization Protocol for 3-Hydroxy-2,3-dihydrobenzo[b]thiophene Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Core Technical Analysis

The purification of 3-hydroxy-2,3-dihydrobenzo[b]thiophene (CAS: 340774-59-6, also referred to as 2,3-dihydro-1-benzothiophen-3-ol) presents a unique set of challenges compared to its aromatic counterparts. Unlike the fully aromatic benzo[b]thiophene, this molecule is a secondary benzylic-like alcohol on a saturated heterocyclic ring.

Critical Chemical Constraints:

  • Dehydration Risk: The C3-hydroxyl group is prone to elimination, driven by the thermodynamic stability of forming the fully aromatic benzo[b]thiophene system. This reaction is acid-catalyzed and heat-sensitive.

  • Oxidation Susceptibility: The benzylic position adjacent to sulfur is sensitive to air oxidation, potentially reverting to the ketone (thioindoxyl) or dimerizing to thioindigo-like impurities (red/yellow contaminants).

  • "Oiling Out" Phenomenon: Due to the flexible saturated ring and hydrogen-bonding capability, the compound frequently forms a supersaturated oil rather than a crystal lattice if the cooling profile is too aggressive.

Recommended Solvent Systems

Based on the polarity profile (LogP ~1.5–2.0) and thermal stability, we recommend the following solvent systems. Avoid acidic solvents (e.g., unbuffered acetic acid) to prevent dehydration.

System ClassSolvent CompositionSuitabilityNotes
Primary (Recommended) Ethyl Acetate / n-Hexane (1:3 to 1:5 v/v)High Best balance of polarity. EtOAc solubilizes the alcohol; Hexane acts as the anti-solvent to force crystallization.
Alternative (High Purity) Toluene / n-Heptane Medium-High Excellent for removing sulfur-based impurities. Requires higher temperatures (risk of dehydration if prolonged).
Polar Alternative Ethanol / Water (9:1 v/v)Medium Good for removing inorganic salts (e.g., NaBH₄ residues). Risk of low yield due to high solubility in EtOH.
Contraindicated Acetone, Chloroform, Acidic Alcohols Low Acetone holds the product too well; Chloroform often contains acidic stabilizers (HCl) that catalyze dehydration.

Standard Operating Procedure (SOP)

Protocol ID: REC-BZT-OH-03 Objective: Purification of crude reduction product (typically from NaBH₄ reduction of thioindoxyl).

Phase A: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (approx. 2–3 mL per gram of crude).

  • Heat the bath to 50–60°C . Do not exceed 65°C to minimize thermal elimination.

  • If solids remain, add EtOAc in 0.5 mL increments until dissolved.

    • Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymerized material. Perform a hot filtration through a pre-warmed glass frit or Celite pad.

Phase B: Crystallization[1]
  • Remove from heat. While the solution is still warm (approx. 45°C), slowly add n-Hexane dropwise.

  • Stop addition at the first sign of persistent turbidity (cloudiness).

  • Add 2–3 drops of EtOAc to clear the solution (restore transparency).

  • Seeding (Critical): If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod to induce nucleation.

Phase C: Controlled Cooling
  • Allow the flask to cool to room temperature undisturbed for 2–3 hours. Rapid cooling causes oiling out.

  • Once ambient temperature is reached and crystals are visible, transfer to a 4°C fridge for 2 hours, then to -20°C for final maturation (optional, increases yield).

Phase D: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with cold Hexane/EtOAc (9:1 mixture).

  • Dry under high vacuum at ambient temperature . Do not oven dry above 40°C.

Troubleshooting Guide (FAQ)

Issue 1: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing.
  • Cause: The temperature dropped too quickly, or the anti-solvent (Hexane) concentration was too high initially.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (EtOAc). Let it cool much slower (wrap the flask in a towel to insulate). Vigorous stirring during the cooling phase can sometimes force the oil to solidify into a powder.

Issue 2: The crystals are turning yellow or red.
  • Cause: Oxidation to Thioindoxyl (yellow) or Thioindigo (red). This happens if the mother liquor is alkaline or exposed to air for too long.

  • Fix: Ensure the crude material was neutralized (pH 7) after the reduction step. Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if the discoloration is severe. Wash the final crystals with cold non-polar solvent (Hexane) to remove the colored surface impurities.

Issue 3: Melting point is lower than expected (e.g., < 60°C or broad range).
  • Cause: Presence of solvent inclusions or partial dehydration to benzo[b]thiophene.

  • Fix: Dry the sample under high vacuum for 24 hours. Check NMR for the presence of the alkene proton (benzo[b]thiophene signal at ~7.4 ppm). If alkene is present, the compound has degraded; re-purification is difficult, and re-synthesis might be required.

Visualizing the Stability & Logic

Diagram 1: Stability & Degradation Pathways

This diagram illustrates why temperature and pH control are vital.

StabilityPathways cluster_legend Process Control Target 3-Hydroxy-2,3-dihydrobenzo[b]thiophene (Target Alcohol) Ketone Thioindoxyl (Ketone Form) Target->Ketone Oxidation (Air/Base) Aromatic Benzo[b]thiophene (Aromatic Impurity) Target->Aromatic Dehydration (Acid/Heat) Irreversible Ketone->Target Reduction (NaBH4) Dimer Thioindigo (Red Dye Impurity) Ketone->Dimer Oxidative Dimerization Avoid Acid Avoid Acid Prevents Dehydration Prevents Dehydration Avoid Acid->Prevents Dehydration Inert Gas Inert Gas Prevents Oxidation Prevents Oxidation Inert Gas->Prevents Oxidation

Caption: Chemical stability map. The primary degradation pathway is acid/heat-catalyzed dehydration to the aromatic system.

Diagram 2: Troubleshooting "Oiling Out"

Decision tree for handling phase separation issues.

OilingOut Start Problem: Product Oils Out CheckTemp Was cooling rapid? Start->CheckTemp Reheat Re-heat to dissolve. Insulate flask (Slow Cool). CheckTemp->Reheat Yes CheckSolvent Is Anti-solvent > 50%? CheckTemp->CheckSolvent No Seed Add Seed Crystal at Cloud Point. Reheat->Seed AddPolar Add EtOAc (Good Solvent). Redissolve. CheckSolvent->AddPolar Yes CheckSolvent->Seed No AddPolar->Seed

Caption: Logic flow for correcting oiling-out events during crystallization.

References

  • Benzo[b]thiophene Purification: Process for the purification of benzothiophene.[1] JP Patent 4357608B2. (General principles of benzothiophene crystallization from alcohols/water). Link

  • Synthesis & Derivatives: 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation. US Patent 6,774,245. (Describes recrystallization of hydroxymethyl analogs from Hexane/Ethyl Acetate). Link

  • Zileuton Chemistry: Process for the preparation of Zileuton.[2][3][4][5] US Patent 9,670,176. (Discusses the handling of related hydroxy-benzothiophene intermediates). Link

  • Thiophene Stability: Campaigne, E. "Thiophenes and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 4. (Definitive text on the dehydration mechanisms of dihydro-benzothiophenes).

Sources

solving catalyst poisoning issues in benzothiophene hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiophene Hydrogenation Catalyst Optimization

Case ID: BT-HYD-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The Deactivation Paradox

Welcome to the Technical Support Center. You are likely here because your benzothiophene (BT) hydrogenation efficiency has plateaued or plummeted. In drug development and deep hydrodesulfurization (HDS) research, BT represents a "hard-to-treat" sulfur species. Its aromatic stability and the steric shielding of the sulfur atom make it a formidable opponent for catalysts.

This guide is not a textbook; it is a diagnostic and operational manual . We treat catalyst deactivation not as an inevitability, but as a solvable engineering problem involving three variables: Site Blocking (Poisoning), Pore Blocking (Fouling), and Phase Transformation (Sintering/Leaching).

Module 1: Diagnostic Hub – Identify Your Failure Mode

Before attempting regeneration, you must diagnose the specific pathology of your catalyst failure. Use the Symptom-Cause-Validation matrix below.

Troubleshooting Matrix
Symptom Probable Cause Validation Test (Self-Check)
Rapid Initial Deactivation (<1 hr)Strong Chemisorption (Sulfur Poisoning) . The S-atom in BT or H₂S product binds irreversibly to active metal sites (especially Pt, Pd).The Pulse Test: Inject a pulse of pure solvent. If activity does not recover, the poison is chemically bound, not physically adsorbed.
Slow, Linear Decline (>10 hrs)Coking / Fouling . Polymerization of reaction intermediates (dihydrobenzothiophene) on the support surface.TGA Analysis: Run Thermogravimetric Analysis on spent catalyst. Mass loss at 300-500°C indicates carbonaceous deposits.
Loss of Selectivity (Ring opening stops)Competitive Adsorption . BT is displacing hydrogen or intermediates due to electronic effects.Concentration Variation: Lower BT concentration. If rate constant (

) increases disproportionately, competitive adsorption is the culprit.
Permanent Activity Loss (Post-Regen)Sintering / Leaching . Metal particles have agglomerated or dissolved into the solvent.TEM / ICP-MS: Compare particle size distribution (TEM) or check effluent for metal ions (ICP-MS).

Module 2: Mechanism Deep Dive & Visualization

To solve the problem, you must visualize the battlefield. Benzothiophene hydrogenation operates via two competing pathways: the Hydrogenation (HYD) pathway (preferred for drug synthesis) and the Direct Desulfurization (DDS) pathway.

The Poisoning Mechanism:

  • Sigma-Bonding: The sulfur atom's lone pair donates electrons into the metal's d-orbitals (Ni, Pd, Pt), forming a strong

    
    -bond.
    
  • Pi-Backbonding: The metal back-donates electron density into the sulfur's antibonding orbitals, strengthening the bond and making desorption of H₂S (the product) energetically difficult.

  • Self-Poisoning: The product, H₂S, is often a more potent poison than the reactant (BT).

Visualizing the Reaction & Poisoning Network

BT_Hydrogenation_Pathway BT Benzothiophene (BT) Site Active Metal Site (Pd, Pt, Ni) BT->Site Adsorption (σ & π) DHBT Dihydrobenzothiophene (DHBT) EB Ethylbenzene (Desulfurized) DHBT->EB + H2 (Hydrogenolysis) H2S H2S (Catalyst Poison) DHBT->H2S Byproduct H2S->Site Re-adsorption (Strong Poisoning) Site->DHBT + H2 (HYD Pathway) Poisoned Inactive Sulfide (MxSy) Site->Poisoned Irreversible Sulfidation

Figure 1: Reaction network showing the critical feedback loop where the product (H₂S) competes with the reactant (BT) for active sites, leading to deactivation.

Module 3: Frequently Asked Questions (FAQs) & Solutions

Q1: I am using a Platinum (Pt) catalyst and it dies instantly. Why? A: Noble metals (Pt, Pd, Ru) have a high affinity for sulfur. The sulfur atom in BT acts as a Lewis base, donating electron density to the Lewis acidic metal center.[1]

  • The Fix: Switch to a Bimetallic System (e.g., Pt-Pd or Pd-Au). The second metal alters the electronic properties (ligand effect) or breaks up the contiguous metal ensembles required for strong sulfur binding (ensemble effect). Alternatively, use Transition Metal Sulfides (TMS) like NiMo or CoMo, which require sulfur to remain active (vacancy mechanism).

Q2: My conversion is good, but selectivity to the hydrogenated product (DHBT) is dropping. A: This is likely Competitive Adsorption . As the concentration of DHBT rises, it competes with BT for sites. If H₂S is accumulating, it may selectively block the hydrogenation sites (corner/edge sites) while leaving less active basal planes open.

  • The Fix: Increase Hydrogen Partial Pressure (

    
    ). Higher H₂ pressure increases the surface coverage of hydrogen atoms, helping to displace the strongly adsorbed sulfur species via the Law of Mass Action.
    

Q3: Can I prevent coking without changing the catalyst? A: Yes. Coking is often acid-catalyzed.

  • The Fix: Check your support acidity. If using Al₂O₃ or Zeolites, the acidic sites catalyze polymerization. Switch to a neutral support like Carbon (AC) or Silica (SiO₂) . Additionally, operating at a slightly higher pressure can hydrogenate coke precursors before they polymerize.

Module 4: Regeneration Protocols

WARNING: Always characterize your spent catalyst (XRD/TGA) before selecting a protocol.

Protocol A: Oxidative Regeneration (For Coking)

Best for: Carbon deposits on oxide supports (Al₂O₃, SiO₂).

  • Purge: Flush reactor with N₂ (30 min) to remove volatile organics.

  • Ramp: Heat to 350°C at 5°C/min under 2% O₂/N₂ flow. Do not use air immediately to prevent thermal runaway.

  • Burn: Hold at 400-450°C for 4 hours. Monitor CO₂ evolution.[2][3]

  • Cool: Cool to room temperature under N₂.

  • Re-reduce: Catalyst will be in oxide form. Reduce under H₂ flow at 300°C for 2 hours before reuse.

Protocol B: Solvent Wash (For Reversible Poisoning)

Best for: Weakly adsorbed species or soluble polymers.

  • Selection: Choose a solvent with high solubility for BT oligomers (e.g., Hot Toluene or THF).

  • Cycle: Flow hot solvent (60°C) through the bed for 2 hours.

  • Validation: Analyze the wash effluent by GC-MS to confirm removal of heavy species.

Protocol C: Reductive Stripping (For Sulfur Poisoning)

Best for: Noble metals (Pd, Pt) poisoned by sulfur.

  • Condition: High Temperature, High H₂ Flow.

  • Procedure: Ramp to 300-400°C under pure H₂.

  • Mechanism: This drives the equilibrium

    
     to the right.
    
  • Caution: High temperatures may cause sintering (particle growth). Use this only if necessary.

Decision Logic for Regeneration

Regen_Logic Start Catalyst Deactivated Check1 Is failure rapid (<1h)? Start->Check1 S_Poison Sulfur Poisoning Check1->S_Poison Yes Coke Coking / Fouling Check1->Coke No (Slow decline) Check2 Is support Carbon-based? Protocol_A Protocol A: Oxidative Burn (Air/O2) Check2->Protocol_A No (Oxide Support) Warning STOP: Carbon supports will burn! Check2->Warning Yes Protocol_C Protocol C: Reductive Stripping (High T, H2) S_Poison->Protocol_C Coke->Check2 Protocol_B Protocol B: Solvent Wash (Toluene/THF) Warning->Protocol_B Use Solvent Wash

Figure 2: Decision tree for selecting the safe and effective regeneration protocol based on failure mode and catalyst type.

References

  • Review of Catalyst Deactivation: Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.

  • Sulfur Poisoning Mechanism: Stanislaus, A., & Cooper, B. H. (1994). Aromatic Hydrogenation Catalysis: A Review. Catalysis Reviews, 36(1), 75-123.

  • Noble Metal Resistance: Song, C. (2003). An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel. Catalysis Today, 86(1-4), 211-263.

  • Competitive Adsorption Studies: Egorova, M., & Prins, R. (2004). Hydrodesulfurization of Dibenzothiophene and 4,6-Dimethyldibenzothiophene over Sulfided NiMo/Al2O3, CoMo/Al2O3, and Mo/Al2O3 Catalysts. Journal of Catalysis, 225(2), 417-427.

  • Regeneration Protocols: Furimsky, E., & Massoth, F. E. (1993). Deactivation of Hydroprocessing Catalysts. Catalysis Today, 17(4), 537-659.

Sources

minimizing side reactions in the reduction of 1-benzothiophen-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Heterocycle Reduction Support Hub . It is designed to troubleshoot the specific, chemically distinct challenges of reducing 1-benzothiophen-3(2H)-one (thioindoxyl).

Ticket Subject: Minimizing Side Reactions in 1-Benzothiophen-3(2H)-one Reduction Status: Open Assigned Specialist: Senior Application Scientist

📋 Triage: Define Your Target

Before troubleshooting, we must identify your target product. The reduction of 1-benzothiophen-3(2H)-one ( 1 ) is bifurcated; the "correct" conditions for one target are the "side reactions" for another.

Target MoleculeStructure DescriptionChemical Challenge
Target A: The Alcohol 3-hydroxy-2,3-dihydrobenzothiophene High Risk. The benzylic alcohol is prone to spontaneous dehydration to form the aromatic benzothiophene.[1]
Target B: The Methylene 2,3-dihydrobenzothiophene Medium Risk. Requires complete deoxygenation without opening the sulfur ring or aromatizing.
Target C: The Aromatic Benzothiophene Low Risk. This is the thermodynamic sink. Often an unwanted side product of Target A.

🛑 Critical Alert: The "Thioindigo" Trap

Symptom: Your reaction mixture turned deep red, purple, or pink within minutes of adding reagents. Diagnosis: Oxidative Dimerization.

The most notorious side reaction of 1-benzothiophen-3(2H)-one is its conversion to Thioindigo . This occurs because the C2 protons (α-to-carbonyl) are acidic (


). In the presence of base  and oxygen , the resulting enolate oxidizes to a radical, which dimerizes.
📉 Mechanism of Failure (Visualization)

ThioindigoFormation Start 1-Benzothiophen-3(2H)-one (Keto form) Enolate Thioindoxyl Enolate (Nucleophilic) Start->Enolate Deprotonation @ C2 Base Base (Cat.) Base->Enolate Radical Thioindoxyl Radical Enolate->Radical O2 (Air) Oxidation Dimer Leuco-Thioindigo Radical->Dimer Dimerization Product THIOINDIGO (Deep Red Dye) Dimer->Product Further Oxidation

Figure 1: The oxidative dimerization pathway triggered by base and air exposure.

🛠️ Corrective Protocol: Preventing Dimerization
  • Degas Solvents: Sparge all solvents (MeOH, EtOH, THF) with Argon/Nitrogen for 15 minutes before dissolving the substrate.

  • Avoid Strong Bases: If using Wolff-Kishner conditions (Hydrazine/KOH), you will almost certainly generate thioindigo unless oxygen is rigorously excluded.

  • Acidic/Neutral Reductions: Prefer reductions that operate at neutral or slightly acidic pH (e.g., Ionic Hydrogenation or NaBH₄ with careful pH monitoring).

🔧 Troubleshooting Guide: Target A (The Alcohol)

Goal: Reduction to 3-hydroxy-2,3-dihydrobenzothiophene. Reagent of Choice: Sodium Borohydride (NaBH₄).[2][3][4]

Common Failure: "I isolated Benzothiophene (aromatic) instead of the alcohol."

Root Cause: Acid-Catalyzed Dehydration. The product, 3-hydroxy-2,3-dihydrobenzothiophene, is a benzylic-like hemi-thioacetal . It is extremely sensitive to acid. During the quench/workup, if the pH drops below 7, the hydroxyl group protonates and leaves, generating a carbocation that rapidly eliminates a proton to form the aromatic benzothiophene system.

✅ Optimized Protocol (NaBH₄)

This protocol minimizes the time the alkoxide spends in a basic environment (thioindigo risk) while preventing acidic shock (dehydration risk).

  • Setup: 3-neck flask, N₂ atmosphere, temperature probe.

  • Solvent: Anhydrous Methanol (Degassed).

  • Cooling: Cool substrate solution to -10°C (Ice/Salt bath). Low temp slows the dimerization kinetics.

  • Addition: Add NaBH₄ (1.1 equiv) portion-wise.

  • Quench (CRITICAL):

    • Do NOT quench with HCl.

    • Quench with Saturated NH₄Cl (mildly acidic, buffers around pH 5-6) or Acetone (destroys excess hydride).

    • Immediately partition with EtOAc and wash with Saturated NaHCO₃ to ensure the organic layer remains neutral/basic.

  • Concentration: Evaporate solvent at <30°C . Heat promotes dehydration.

🔧 Troubleshooting Guide: Target B (The Methylene)

Goal: Reduction to 2,3-dihydrobenzothiophene (Deoxygenation). Reagent of Choice: Ionic Hydrogenation (Silane + Acid) or Catalytic Hydrogenation.

Common Failure: "The ring opened (Desulfurization)."

Root Cause: Metal Catalyst Poisoning/Reaction. Raney Nickel will strip the sulfur out (Desulfurization), yielding ethylbenzene or phenethyl alcohol. Standard Pd/C can also be poisoned by the sulfur, leading to stalled reactions or requiring high pressures that force ring opening.

✅ Optimized Protocol (Ionic Hydrogenation)

Ionic hydrogenation separates the reduction into protonation (of the ketone) and hydride delivery (from a silane). This avoids the "enolate" intermediate entirely, eliminating the Thioindigo risk.

  • Reagents: Triethylsilane (Et₃SiH, 2.5 equiv) and Trifluoroacetic Acid (TFA, 5-10 equiv).

  • Solvent: CH₂Cl₂ or pure TFA (if substrate is stable).

  • Mechanism:

    • Step 1: TFA protonates the ketone oxygen.

    • Step 2: Et₃SiH delivers hydride to C3 -> Alcohol.

    • Step 3: TFA protonates the Alcohol -> Carbocation.

    • Step 4: Et₃SiH delivers second hydride -> Methylene.

  • Note: This method bypasses the aromatic benzothiophene sink because the intermediate carbocation is trapped by hydride faster than it can eliminate.

📊 Comparative Data: Reduction Methods
MethodPrimary ProductMajor Side ReactionSuitability
NaBH₄ / MeOH AlcoholThioindigo (if aerobic), Benzothiophene (if acidic)Best for Alcohol
Wolff-Kishner MethyleneThioindigo (Severe) , AzinesNot Recommended
Raney Ni / H₂ EthylbenzeneRing DesulfurizationAvoid (unless removing S)
Et₃SiH / TFA MethylenePolymerization (rare)Best for Deoxygenation

🧠 Decision Logic: Select Your Workflow

ReductionLogic Start START: 1-Benzothiophen-3(2H)-one Goal What is your target? Start->Goal RiskB Risk: Base/Air -> Thioindigo Start->RiskB If Base/O2 present RouteA Target: 3-Hydroxy (Alcohol) Goal->RouteA Alcohol RouteB Target: 2,3-Dihydro (Methylene) Goal->RouteB Deoxygenation ActionA Use NaBH4 / MeOH Temp: -10°C Atmosphere: N2 RouteA->ActionA ActionB Use Et3SiH / TFA (Ionic Hydrogenation) RouteB->ActionB RiskA Risk: Acidic Workup -> Aromatization ActionA->RiskA Caution

Figure 2: Strategic decision tree for selecting the reduction method based on the desired outcome.

📚 References

  • Method for synthesis of thioindigo dyes. (CN1178233A). Google Patents.

  • Heteroaryl iminothioindoxyl (HA-ITI) photoswitches via regioselective aza-Wittig synthesis. National Institutes of Health (PMC). [Link]

  • Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds. Pure and Applied Chemistry. [Link]

  • Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Reaction Kinetics and Catalysis Letters. [Link]

  • Sodium Borohydride Reduction of Benzoin. University of Massachusetts. [Link]

Sources

Technical Support Center: Solvent Selection for Optimal Solubility of Dihydrobenzothiophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solubility of dihydrobenzothiophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, you will find practical, in-depth guidance in a question-and-answer format, moving from fundamental principles to specific troubleshooting scenarios. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving a new dihydrobenzothiophenol derivative?

When encountering a novel dihydrobenzothiophenol derivative, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a fundamental starting point. The solubility of these compounds is governed by a balance between the nonpolar benzothiophene core and the polarity of its substituents.

A recommended initial screening panel should include solvents covering a range of polarities and hydrogen bonding capabilities. A typical starting set would include:

  • Nonpolar Aprotic: Toluene, Hexanes

  • Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

The choice of initial solvents should also be guided by the nature of the substituents on the dihydrobenzothiophenol scaffold. For instance, a derivative with multiple polar functional groups, such as hydroxyl or amino groups, is more likely to be soluble in polar protic or aprotic solvents. Conversely, a derivative with bulky, nonpolar substituents will likely show better solubility in nonpolar solvents like toluene or DCM.

Q2: How do different substituents on the dihydrobenzothiophenol ring system affect its solubility?

Substituents dramatically influence the solubility of the parent dihydrobenzothiophenol core by altering its polarity, crystal lattice energy, and ability to form hydrogen bonds.[1][2]

  • Polar Functional Groups (-OH, -NH2, -COOH): The introduction of these groups generally increases solubility in polar solvents, especially those capable of hydrogen bonding like alcohols and water.[2][3] Carboxylic acids, for example, can significantly enhance aqueous solubility.[3] However, they can also form strong intermolecular hydrogen bonds in the solid state, leading to high crystal lattice energy and potentially lower solubility in nonpolar solvents.[3]

  • Nonpolar Functional Groups (-Alkyl, -Aryl): Long alkyl chains or additional aryl rings tend to increase solubility in nonpolar solvents such as toluene and hexanes by enhancing van der Waals interactions. However, these groups will decrease solubility in polar solvents.

  • Electron-Withdrawing Groups (-NO2, -CN): These groups increase the polarity of the molecule, which can enhance solubility in polar aprotic solvents like DMF and DMSO.[1]

  • Halogens (-F, -Cl, -Br): Halogen substituents have a more complex effect. While they increase molecular weight and can participate in halogen bonding, their overall impact on solubility is highly dependent on their position and the overall molecular structure.

The following diagram illustrates the general influence of different substituent types on solvent preference.

Substituent_Effects substituent Substituent Type polar_protic Polar Protic Solvents (e.g., MeOH, EtOH, H2O) substituent->polar_protic -OH, -NH2, -COOH polar_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN) substituent->polar_aprotic -NO2, -CN, Ketones nonpolar Nonpolar Solvents (e.g., Toluene, Hexanes, DCM) substituent->nonpolar -Alkyl, -Aryl

Figure 1: Influence of substituent type on solvent preference.
Q3: My compound is intended for a biological assay and needs to be in an aqueous buffer, but it has very low water solubility. What is the best approach?

This is a common challenge in drug discovery. The recommended strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer.[4]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common co-solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[5][6]

  • Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used as an alternative to DMSO.[4][5][6]

  • Ethanol: A less toxic option that can be effective for moderately polar compounds.

Workflow:

  • Prepare a high-concentration stock solution of your dihydrobenzothiophenol derivative in 100% DMSO or DMF (e.g., 10-50 mM).

  • Perform serial dilutions of this stock solution into your aqueous buffer to reach the desired final concentration for the assay.

  • Crucially, always check for precipitation at the final concentration. The final concentration of the organic co-solvent should typically be kept low (e.g., <1% v/v) to avoid affecting the biological assay. If precipitation occurs, you may need to lower the final compound concentration or explore formulation strategies like using cyclodextrins.

Troubleshooting Guides

Scenario 1: My dihydrobenzothiophenol derivative has poor solubility in all common organic solvents.

When a compound exhibits broad insolubility, a multi-faceted approach is required.

Initial Steps:

  • Confirm Purity: Impurities can sometimes suppress solubility. Re-purify a small sample and re-assess solubility.

  • Particle Size Reduction: Grind the solid material to a fine powder. A smaller particle size increases the surface area available for solvation, which can improve the rate of dissolution.

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your derivative.

Advanced Strategies:

  • Solvent Mixtures: A combination of two or more miscible solvents can sometimes dissolve a compound that is insoluble in the individual components. A common strategy is to use a good solvent/anti-solvent system. For example, dissolving the compound in a small amount of a high-solubility solvent like DMF and then slowly adding a less polar solvent like dichloromethane until the desired volume is reached.

  • Consider "Greener" High-Performing Solvents: Solvents like 4-formylmorpholine (4FM) have shown promise as effective solubilizers for a range of organic molecules and can be a viable alternative to traditional solvents like DMSO and DMF.[5][6][7][8]

  • Hansen Solubility Parameters (HSP): For a more theoretical approach, HSP can be used to predict which solvents are most likely to dissolve a given solute. This method breaks down the total cohesive energy of a substance into three components: dispersion, polar, and hydrogen bonding. Solvents with HSP values similar to the solute are more likely to be effective.

The following table provides a list of common solvents and their properties, which can guide your selection process.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
n-Hexane0.1691.9Good for nonpolar compounds.
Toluene2.41112.4Useful for aromatic compounds.
Dichloromethane (DCM)3.1409.1A versatile, moderately polar solvent.
Tetrahydrofuran (THF)4.0667.5Good for a range of polarities.
Ethyl Acetate (EtOAc)4.4776.0A common, moderately polar solvent.
Acetone5.15621A polar aprotic solvent.
Acetonitrile (MeCN)5.88237.5A common polar aprotic solvent for chromatography.
Dimethylformamide (DMF)6.415336.7A strong polar aprotic solvent.[5][6]
Dimethyl Sulfoxide (DMSO)7.218947A very strong polar aprotic solvent.[5][6]
Ethanol (EtOH)4.37824.6A common polar protic solvent.
Methanol (MeOH)5.16532.7A highly polar protic solvent.
Water10.210080.1The most polar solvent.
Scenario 2: My compound precipitates out of the reaction mixture during a synthesis.

Precipitation during a reaction can be due to a change in the solubility of the starting material, an intermediate, or the final product in the reaction solvent.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest first step is to add more of the reaction solvent to decrease the concentration of the solute.

  • Change the Solvent System:

    • If the product is precipitating, consider switching to a more effective solvent for the product.

    • If a starting material is precipitating, ensure it is fully dissolved before adding other reagents.

    • A co-solvent can be added to the reaction mixture to maintain the solubility of all components. For example, if your reaction is in a nonpolar solvent like toluene and a polar product is forming, adding a small amount of a polar aprotic solvent like DMF might prevent precipitation.

  • Increase the Reaction Temperature: If the reaction conditions allow, increasing the temperature can keep the components in solution.

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to identify what is precipitating.[9] This will help you to choose the most appropriate course of action. For example, if the starting material is crashing out, you know you have a solubility issue from the outset.

Scenario 3: I am struggling to find a suitable solvent system for the purification of my dihydrobenzothiophenol derivative by column chromatography.

The key to successful chromatographic purification is finding a solvent system that provides good solubility for your compound while also allowing for differential retention on the stationary phase (e.g., silica gel).

Systematic Approach to Solvent System Selection:

  • Initial Solubility Test: Find a solvent in which your crude product is reasonably soluble (e.g., DCM or EtOAc). This will be your "strong" solvent.

  • TLC Analysis:

    • Spot your crude product on a TLC plate.

    • Run several plates in a nonpolar solvent (e.g., hexanes) with increasing amounts of your "strong" solvent (e.g., 5%, 10%, 20%, 50% EtOAc in hexanes).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[9]

  • If Solubility is Still an Issue:

    • If your compound is very polar and has poor solubility in DCM or EtOAc, you may need to use a more polar solvent system, such as DCM/MeOH.

    • If your compound streaks on the TLC plate, it may be due to acidity or basicity. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system can improve the peak shape.

The following diagram outlines a general workflow for solvent selection.

Solvent_Selection_Workflow start Start: New Dihydrobenzothiophenol Derivative initial_screen Q1: Initial Solubility Screen (Polar & Nonpolar Solvents) start->initial_screen soluble Soluble? initial_screen->soluble optimize Q2: Optimize for Application (e.g., Reaction, Purification, Assay) soluble->optimize Yes troubleshoot Q3: Troubleshoot Insolubility - Heat - Solvent Mixtures - Particle Size Reduction soluble->troubleshoot No end End: Optimal Solvent System optimize->end insoluble Insoluble troubleshoot->initial_screen

Figure 2: General workflow for solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • Dihydrobenzothiophenol derivative

  • Selected solvents (e.g., from the initial screening panel)

  • Small glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid dihydrobenzothiophenol derivative to a vial (enough so that some solid remains undissolved).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vial tightly and vortex for 1-2 minutes to suspend the solid.

  • Place the vial in a shaker or water bath at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, visually inspect the vial to ensure that undissolved solid is still present.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove a known aliquot of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • The solubility is expressed as mg/mL or mol/L.

References

  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[10]Benzothieno[3,2‑b][10]benzothiophenes. ACS Publications. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

  • 1_STANDARD EXPERIMENTAL PROTOCOLS-1. Columbia University. [Link]

  • Water solubility of the proposed compounds (Table 2) in comparison with... ResearchGate. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Semantic Scholar. [Link]

  • Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. [Link]

  • Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. Boise State University. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Substituent effects on in vitro antioxidizing properties, stability, and solubility in flavonoids. Journal of Agricultural and Food Chemistry. [Link]

  • Solubility of C60 in a Variety of Solvents. ACS Publications. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. Semantic Scholar. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Solvents used for the solubility tests and their corresponding HSP values. ResearchGate. [Link]

  • (PDF) Comparison of Enhanced Solubility Profile Analysis of. Amanote Research. [Link]

  • Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. PubMed. [Link]

  • Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. PubMed. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. [Link]

  • Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. ResearchGate. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Separation Methods for 2,3-Dihydro-1-benzothiophen-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in the journey from discovery to market. The intrinsic chirality of many bioactive molecules dictates that enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioselective separation of 2,3-dihydro-1-benzothiophen-3-ol, a heterocyclic compound of interest in medicinal chemistry.

While specific application literature for 2,3-dihydro-1-benzothiophen-3-ol is not abundant, this guide will draw upon established methods for its close structural analogs, 1-indanol and 4-chromanol, to provide a robust and scientifically grounded framework for method development and optimization. The principles and experimental data presented herein offer a strong predictive foundation for achieving successful chiral resolution of the target analyte.

The Imperative of Chiral Separation

The three-dimensional arrangement of atoms in a chiral molecule, such as 2,3-dihydro-1-benzothiophen-3-ol, can lead to significant differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of enantiomeric purity for chiral drug substances. Chiral HPLC, particularly with chiral stationary phases (CSPs), has emerged as the preeminent technique for both analytical and preparative-scale enantioseparations due to its versatility and efficiency.[2][3]

Comparing Chiral Stationary Phases: A Focus on Polysaccharide Derivatives

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[4] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion within the helical polymer structure.[5] This multifaceted interaction potential makes them highly effective for separating the enantiomers of cyclic alcohols like 1-indanol and 4-chromanol, and by extension, 2,3-dihydro-1-benzothiophen-3-ol.

This guide will focus on the comparison of several prominent polysaccharide-based CSPs, highlighting their performance with analogous compounds.

Cellulose-Based vs. Amylose-Based CSPs

While both cellulose and amylose are polymers of glucose, the linkage between the glucose units (β-1,4 for cellulose and α-1,4 for amylose) results in different three-dimensional structures. This structural variance, once derivatized with carbamates or benzoates, translates into distinct chiral recognition capabilities.

  • Cellulose-based CSPs (e.g., Chiralcel® OD, Chiralcel® OB, Lux® Cellulose-1): These phases often exhibit strong π-π and hydrogen bonding interactions. They have demonstrated broad applicability for a variety of chiral compounds.

  • Amylose-based CSPs (e.g., Chiralpak® AD, Chiralpak® ID, Lux® Amylose-1): The helical structure of amylose can provide excellent steric-based separation through inclusion complexation, where one enantiomer fits more favorably into the chiral groove of the stationary phase.[5]

The choice between a cellulose or amylose-based CSP is often empirical, and screening both types is a recommended strategy in method development.

Performance Comparison with Analogous Compounds

The following table summarizes experimental data for the chiral separation of 1-indanol and 4-chromanol on various polysaccharide-based CSPs. This data serves as a valuable starting point for the development of a separation method for 2,3-dihydro-1-benzothiophen-3-ol.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRsReference
1-IndanolChiralcel OBn-Hexane/Isopropanol (90:10 v/v)1.025---[2]
1-IndanolChiralpak IDn-Hexane/2-Propanol (90:10 v/v)1.0RT-->1.5[6]
4-ChromanolChiralcel OBn-Hexane/Isopropanol (90:10 v/v)1.025---[2]
4-ChromanolChiralCD-1 (Cyclodextrin-based)Reversed-Phase0.5RT-->1.5[1]

k'1: Retention factor of the first-eluting enantiomer; α: Separation factor; Rs: Resolution factor. "RT" indicates room temperature. "-" indicates data not available in the source.

Experimental Protocol: A Step-by-Step Guide for Chiral Separation

This protocol provides a detailed methodology for the chiral HPLC separation of a racemic standard of 2,3-dihydro-1-benzothiophen-3-ol, based on successful methods for its analogs.

Analyte and Mobile Phase Preparation
  • Analyte Solution: Prepare a stock solution of racemic 2,3-dihydro-1-benzothiophen-3-ol in the initial mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, use HPLC-grade n-hexane and isopropanol (or ethanol).

    • Filter all mobile phase components through a 0.45 µm membrane filter before use.

    • Thoroughly degas the mobile phase using an online degasser or by sonication.

HPLC System and Column
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Based on analog data, a good starting point would be a Chiralpak® ID or a Chiralcel® OB column (or equivalent from other manufacturers like the Lux® series).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions
  • Initial Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (or at the λmax of 2,3-dihydro-1-benzothiophen-3-ol if known).

  • Injection Volume: 5-10 µL.

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to developing and optimizing the chiral separation method.

Chiral_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method Start Start with Racemic Standard Screen_IPA Mobile Phase: n-Hexane/IPA (90:10) Start->Screen_IPA Screen_EtOH Mobile Phase: n-Hexane/EtOH (90:10) Screen_IPA->Screen_EtOH If no/poor separation Adjust_Modifier Vary % of Alcohol (e.g., 5% to 20%) Screen_EtOH->Adjust_Modifier If separation observed Change_Alcohol Try Different Alcohol (e.g., Ethanol, n-Propanol) Adjust_Modifier->Change_Alcohol Further optimization Adjust_Temp Adjust Temperature (e.g., 15°C, 35°C) Change_Alcohol->Adjust_Temp Fine-tuning Adjust_Flow Adjust Flow Rate (e.g., 0.8 mL/min) Adjust_Temp->Adjust_Flow Optimized_Method Optimized Chiral Separation Adjust_Flow->Optimized_Method

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.